Tocainide Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-N-(2,6-dimethylphenyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12;/h4-6,9H,12H2,1-3H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZACPWEJDQXGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045540 | |
| Record name | Tocainide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71395-14-7 | |
| Record name | Tocainide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71395-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tocainide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071395147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tocainide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-2-amino-N-(2,6-dimethylphenyl)propionamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOCAINIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K7I38CKN5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tocainide Hydrochloride: An In-depth Technical Guide to its Mechanism of Action on Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tocainide Hydrochloride is a Class Ib antiarrhythmic agent that exerts its therapeutic effects through the modulation of voltage-gated sodium channels (VGSCs). As a primary amine analog of lidocaine, tocainide exhibits a potent, state-dependent blockade of these channels, preferentially binding to the open and inactivated states. This mechanism leads to a reduction in cardiac myocyte excitability and the stabilization of cell membranes, particularly in ischemic or damaged myocardial tissue. This technical guide provides a comprehensive overview of the molecular interactions between tocainide and VGSCs, detailing its effects on channel kinetics, binding affinities, and the experimental methodologies used to elucidate these properties.
Introduction
Voltage-gated sodium channels are integral membrane proteins responsible for the initiation and propagation of action potentials in excitable cells, including cardiac myocytes.[1][2] Dysregulation of these channels can lead to various cardiac arrhythmias. This compound is an orally active antiarrhythmic drug used in the treatment of ventricular arrhythmias.[2] Its mechanism of action is centered on the blockade of fast sodium channels, thereby decreasing the rate and magnitude of depolarization and slowing conduction velocity.[2] A key feature of tocainide's action is its use- and state-dependency, allowing it to selectively target rapidly firing or depolarized cells, which are characteristic of arrhythmic conditions.[2][3]
State-Dependent Blockade of Voltage-Gated Sodium Channels
Tocainide's interaction with VGSCs is not uniform across the different conformational states of the channel (resting, open, and inactivated). It exhibits a significantly higher affinity for the open and inactivated states compared to the resting state.[2] This preferential binding is the cornerstone of its therapeutic efficacy and safety profile.
dot
Quantitative Analysis of Tocainide's Effects
The interaction of tocainide with VGSCs has been quantified through various experimental techniques, primarily radioligand binding assays and patch-clamp electrophysiology.
Binding Affinity
Radioligand binding assays have been employed to determine the binding affinity of tocainide and its stereoisomers to cardiac sodium channels. These studies often utilize radiolabeled ligands, such as [³H]batrachotoxinin benzoate, which binds to a site on the sodium channel that is allosterically modulated by local anesthetics like tocainide.
| Compound | IC₅₀ (µM) | Stereospecificity | Reference |
| R-(-)-Tocainide | 184 ± 8 | More Potent | [4] |
| S-(+)-Tocainide | 546 ± 37 | Less Potent | [4] |
Table 1: Binding Affinity of Tocainide Stereoisomers to Cardiac Sodium Channels.
Effects on Channel Kinetics
Patch-clamp electrophysiology studies have provided insights into the effects of tocainide on the kinetic properties of VGSCs.
| Kinetic Parameter | Effect of Tocainide | Quantitative Data | Reference |
| Activation (m∞) | No significant shift in the voltage-dependence. | Not reported to cause a significant shift. | [3] |
| Time Constant of Activation (τm) | No significant effect. | Not reported to alter τm. | [3] |
| Steady-State Fast Inactivation (h∞) | Preferential binding to the inactivated state is a key mechanism, though a significant shift in the steady-state inactivation curve is not consistently reported. | A study on human medulloblastoma cells showed a strong effect on "intermediate" inactivation. | [4] |
| Time Constant of Inactivation (τh) | No significant effect on the time constant of fast inactivation. | Not reported to alter τh. | [3][4] |
| Recovery from Inactivation | Delays recovery from inactivation. | The time constant of recovery from tocainide-induced block in canine Purkinje fibers was 1.04 ± 0.49 sec. | [5] |
| Use (Frequency)-Dependent Block | Exhibits a rapid onset of frequency-dependent block. | The onset rate constant for Vmax depression was 0.95 ± 0.32 pulses at a cycle length of 600 msec in canine Purkinje fibers. | [5][6] |
Table 2: Summary of Tocainide's Effects on Voltage-Gated Sodium Channel Kinetics.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents across the membrane of a single cell, allowing for the detailed characterization of drug effects on ion channel kinetics.
dot
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human cardiac sodium channel isoform (Nav1.5) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.
-
Cell Preparation: Cells are dissociated using a non-enzymatic solution and plated onto glass coverslips for recording.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.
-
-
Recording:
-
Glass micropipettes with a resistance of 2-4 MΩ are filled with the internal solution.
-
A high-resistance "gigaseal" (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.
-
Voltage-clamp protocols are applied using an amplifier and data acquisition software.
-
-
Voltage Protocols:
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Steady-State Inactivation: Cells are held at a holding potential of -120 mV, and 500 ms prepulses ranging from -140 mV to -20 mV are applied before a test pulse to 0 mV to measure the available current.
-
Recovery from Inactivation: A two-pulse protocol is used. A depolarizing pulse inactivates the channels, followed by a variable recovery interval at a hyperpolarized potential before a second test pulse is applied.
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Use-Dependent Block: A train of depolarizing pulses at various frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) is applied to assess the frequency-dependent nature of the block.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity of a drug to its receptor.
dot
Detailed Methodology:
-
Tissue Preparation: Freshly isolated cardiac myocytes are prepared from adult rat ventricles by enzymatic digestion.
-
Membrane Preparation: A crude membrane fraction is prepared by homogenization of the myocytes followed by centrifugation.
-
Binding Assay:
-
Membrane preparations are incubated in a buffer containing a fixed concentration of the radioligand ([³H]batrachotoxinin benzoate) and a range of concentrations of unlabeled this compound.
-
The incubation is carried out at a controlled temperature (e.g., 37°C) for a specific duration to reach equilibrium.
-
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
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Data Analysis: The concentration of tocainide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.
Conclusion
This compound's mechanism of action on voltage-gated sodium channels is characterized by a potent, stereospecific, and state-dependent blockade. Its preferential binding to the open and inactivated states of the channel, coupled with its rapid onset of frequency-dependent block, makes it an effective agent for the suppression of ventricular arrhythmias. The quantitative data obtained from radioligand binding assays and patch-clamp electrophysiology provide a detailed understanding of its molecular interactions with VGSCs. This in-depth knowledge is crucial for the rational design and development of novel antiarrhythmic drugs with improved efficacy and safety profiles.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Tocainide blocks Na currents by accumulation of inactivated Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inactivation of human sodium channels and the effect of tocainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modification of the frequency- and voltage-dependent effects of quinidine when administered in combination with tocainide in canine Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frequency dependent effects of tocainide, quinidine, and flecainide on conduction as reflected in the rise time of the monophasic action potential in the isolated guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of Tocainide Hydrochloride to the voltage-gated sodium channel Nav1.5, a critical target in cardiac electrophysiology. Tocainide, a class Ib antiarrhythmic agent, exerts its therapeutic effects by modulating the function of these channels, thereby stabilizing cardiac rhythm. This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies, and the underlying molecular interactions.
Quantitative Binding Affinity Data
The interaction of this compound with Nav1.5 channels has been quantified primarily through radioligand binding assays. These studies have revealed a stereospecific interaction, with the R-(-)-enantiomer demonstrating a higher affinity for the channel than the S-(+)-enantiomer.
| Compound | Parameter | Value (µM) | Species | Tissue/Cell | Radioligand | Reference |
| R-(-)-Tocainide | IC50 | 184 ± 8 | Rabbit | Isolated Cardiac Myocytes | [3H]batrachotoxinin A 20-alpha-benzoate | [1] |
| S-(+)-Tocainide | IC50 | 546 ± 37 | Rabbit | Isolated Cardiac Myocytes | [3H]batrachotoxinin A 20-alpha-benzoate | [1] |
Mechanism of Action: Use-Dependent Blockade
This compound is a classic example of a use-dependent or frequency-dependent sodium channel blocker.[2] This means its blocking efficacy increases with the frequency of channel activation, such as during tachycardia. The prevailing mechanistic model suggests that Tocainide preferentially binds to the Nav1.5 channel when it is in the open or, more significantly, the inactivated state, rather than the resting state. This state-dependent binding is a hallmark of Class Ib antiarrhythmic drugs.
The interaction of Tocainide with the Nav1.5 channel is thought to occur within the pore of the channel. Specific amino acid residues, particularly aromatic residues in the S6 transmembrane segments of domains III and IV, are believed to be critical for the binding of local anesthetic-like drugs, including Tocainide.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited for determining the binding affinity and characterizing the mechanism of action of Tocainide on Nav1.5 channels.
Radioligand Binding Assay (Competitive Inhibition)
This protocol describes a representative method for determining the half-maximal inhibitory concentration (IC50) of this compound for the Nav1.5 channel using a competitive radioligand binding assay.
Objective: To quantify the affinity of this compound for the Nav1.5 channel by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Freshly isolated cardiac myocytes (e.g., from rabbit ventricle)
-
[3H]batrachotoxinin A 20-alpha-benzoate (Radioligand)
-
This compound (R- and S-enantiomers)
-
Binding Buffer (e.g., 50 mM HEPES, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5.5 mM glucose, pH 7.4)
-
Wash Buffer (ice-cold)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Preparation of Cardiac Myocytes: Isolate cardiac myocytes from ventricular tissue using established enzymatic digestion protocols. Ensure high viability of the cells.
-
Assay Setup: In a multi-well plate, combine the isolated cardiac myocytes, a fixed concentration of [3H]batrachotoxinin A 20-alpha-benzoate, and varying concentrations of either R-(-)-Tocainide or S-(+)-Tocainide.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient duration to reach binding equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a vacuum filtration apparatus. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in vials with scintillation fluid and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the Tocainide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Patch-Clamp Electrophysiology (Use-Dependent Block)
This protocol outlines a representative method for characterizing the use-dependent block of Nav1.5 channels by this compound using whole-cell patch-clamp electrophysiology.
Objective: To assess the frequency-dependent inhibition of Nav1.5 sodium currents by this compound.
Materials:
-
Cell line stably expressing human Nav1.5 channels (e.g., HEK293 cells)
-
Patch-clamp rig (amplifier, micromanipulator, data acquisition system)
-
Borosilicate glass pipettes
-
Internal solution (e.g., containing CsF, CsCl, EGTA, HEPES)
-
External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)
-
This compound solution
Procedure:
-
Cell Preparation: Culture and prepare the Nav1.5-expressing cells for patch-clamp recording.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration on a single cell.
-
Voltage Protocol: Apply a train of depolarizing voltage pulses from a holding potential (e.g., -100 mV) to a test potential (e.g., -20 mV) at different frequencies (e.g., 1 Hz and 10 Hz).
-
Control Recording: Record the sodium current elicited by the pulse train in the absence of the drug.
-
Drug Application: Perfuse the cell with the external solution containing this compound at a desired concentration.
-
Test Recording: After a period of drug equilibration, apply the same train of depolarizing pulses at different frequencies and record the sodium currents.
-
Data Analysis: Measure the peak sodium current amplitude for each pulse in the train. Normalize the peak current of each pulse to the peak current of the first pulse in the train. Plot the normalized current as a function of the pulse number to visualize the development of use-dependent block. Compare the degree of block at different stimulation frequencies.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Tocainide's preferential binding to the inactivated state of the Nav1.5 channel.
Caption: A generalized workflow for determining Tocainide's IC50 using a radioligand binding assay.
References
Tocainide Hydrochloride's Effect on Late Sodium Current in Cardiomyocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tocainide hydrochloride is a Class Ib antiarrhythmic agent, an orally active analog of lidocaine, utilized in the management of ventricular arrhythmias.[1][2] Its primary mechanism of action involves the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[2][3] While the effect of Class I antiarrhythmics on the peak sodium current (INa) is well-documented, their interaction with the late component of the sodium current (INaL) is of increasing interest. The late sodium current, a sustained inward current during the plateau phase of the cardiac action potential, is a critical contributor to cellular sodium and calcium overload, particularly under pathological conditions such as ischemia and heart failure, leading to arrhythmias.[4][5] This technical guide provides an in-depth analysis of the available data on this compound's effect on the late sodium current in cardiomyocytes, including experimental protocols and an examination of relevant signaling pathways.
Core Concepts: The Late Sodium Current (INaL)
The cardiac sodium channel, Nav1.5, is responsible for the rapid upstroke of the action potential (peak INa). However, a small fraction of these channels fails to inactivate completely or reopens during the action potential plateau, giving rise to the late sodium current (INaL).[4] While small in amplitude, the prolonged duration of INaL significantly contributes to the total sodium influx during each cardiac cycle.[6]
Pathophysiological Significance of INaL:
-
Action Potential Prolongation: An enhanced INaL provides a persistent depolarizing current during the plateau phase, leading to a prolongation of the action potential duration (APD) and the QT interval on the electrocardiogram.[4]
-
Intracellular Sodium and Calcium Overload: The sustained sodium influx via INaL increases the intracellular sodium concentration ([Na+]i). This, in turn, alters the function of the sodium-calcium exchanger (NCX), leading to reduced calcium efflux and subsequent intracellular calcium overload ([Ca2+]i).[4][7]
-
Arrhythmogenesis: Calcium overload can trigger early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are known triggers for cardiac arrhythmias.[7]
This compound and the Late Sodium Current
As a Class Ib antiarrhythmic, Tocainide preferentially binds to the inactivated state of the sodium channel.[2][3] This characteristic suggests a potential for significant interaction with the late sodium current, as the channels contributing to INaL are in a prolonged open or inactivated state.
Quantitative Data
A study on the stereoisomers of Tocainide demonstrated a stereospecific binding to the cardiac sodium channel using a radioligand binding assay. While this does not isolate the effect on INaL, it provides crucial information on the drug-channel interaction.
| Compound | IC50 (µM) | Assay Method | Species | Reference |
| R-(-)-Tocainide | 184 ± 8 | [3H]batrachotoxinin benzoate binding | Rabbit | [8] |
| S-(+)-Tocainide | 546 ± 37 | [3H]batrachotoxinin benzoate binding | Rabbit | [8] |
For comparative purposes, the table below includes the IC50 values for the inhibition of the late sodium current by other relevant Class I antiarrhythmic drugs.
| Compound | IC50 for INaL (µM) | Species | Reference |
| Lidocaine | ~25 | Not Specified | |
| Ranolazine | 6 - 17 | Canine, Rabbit | |
| Mexiletine | 47.0 ± 5.4 | Human (HEK293) | [9] |
| Flecainide | 5.5 ± 0.8 | Human (HEK293) | [9] |
| Pilsicainide | Not specified in provided search results | Not specified in provided search results | Not specified in provided search results |
Given that Tocainide is a structural analog of lidocaine, it is plausible that its IC50 for INaL inhibition would be in a similar micromolar range. The higher potency of the R-(-)-tocainide enantiomer in general sodium channel binding suggests it may also be a more potent inhibitor of INaL.[8]
Experimental Protocols
The gold-standard technique for measuring the late sodium current is the whole-cell patch-clamp method.[10][11][12][13][14] This technique allows for the precise control of the cardiomyocyte's membrane potential and the direct measurement of ion currents.
Whole-Cell Voltage-Clamp Protocol for INaL Recording
1. Cell Preparation:
-
Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., ventricular or atrial) of the species of interest.
-
Alternatively, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or cell lines stably expressing the Nav1.5 channel (e.g., HEK293 cells) can be used.[9]
2. Recording Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To isolate the sodium current, potassium and calcium channel blockers (e.g., CsCl, nifedipine) are often added.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 MgATP. pH adjusted to 7.2 with CsOH. The use of cesium salts helps to block outward potassium currents.
3. Voltage-Clamp Protocol:
-
Holding Potential: -120 mV to ensure the availability of sodium channels.
-
Depolarizing Pulse: A long depolarizing step (e.g., 500 ms to 1000 ms) to a voltage near the peak of the I-V relationship for the sodium current (e.g., -20 mV to -30 mV).
-
Measurement of INaL: The late sodium current is measured as the mean or integrated current during the later portion of the depolarizing pulse (e.g., from 200 ms to 500 ms), after the peak current has inactivated.
-
Data Acquisition: Currents are filtered and digitized for offline analysis.
4. Data Analysis:
-
The amplitude of the late sodium current is measured before and after the application of various concentrations of this compound.
-
A concentration-response curve is generated to determine the IC50 value.
-
The effects on the kinetics of the late current (e.g., decay time constant) can also be analyzed.
Signaling Pathways and Logical Relationships
The late sodium current is modulated by various intracellular signaling pathways, which can be either enhanced or inhibited by pharmacological agents. While the specific interaction of Tocainide with these pathways in the context of INaL is not fully elucidated, understanding the general regulatory mechanisms provides a framework for potential drug action.
Key Signaling Pathways Modulating INaL
-
Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII): CaMKII is a key regulator of INaL.[7][15] Under conditions of increased intracellular calcium, CaMKII can phosphorylate the Nav1.5 channel, leading to an increase in the late sodium current.[15] This creates a positive feedback loop where increased INaL leads to calcium overload, which further activates CaMKII.
-
Protein Kinase C (PKC): PKC has also been implicated in the regulation of the late sodium current.[15]
-
Reactive Oxygen Species (ROS): Oxidative stress and the production of ROS can enhance the late sodium current, contributing to arrhythmogenesis in ischemic conditions.[7]
Below are Graphviz diagrams illustrating the logical relationships of the late sodium current in pathophysiology and the experimental workflow for its measurement.
Caption: Pathophysiological cascade initiated by enhanced late sodium current.
Caption: Experimental workflow for measuring Tocainide's effect on INaL.
Conclusion and Future Directions
This compound, as a Class Ib antiarrhythmic, likely exerts an inhibitory effect on the late sodium current in cardiomyocytes, a mechanism that would contribute to its antiarrhythmic efficacy, particularly in ischemic conditions where INaL is enhanced. While direct quantitative data for Tocainide's effect on INaL is currently lacking, its relationship to lidocaine and the stereospecificity of its sodium channel binding provide a strong rationale for this mode of action.
Future research should focus on obtaining a definitive IC50 value for Tocainide and its enantiomers on the late sodium current using the whole-cell patch-clamp technique. Furthermore, investigating the specific interactions of Tocainide with key signaling modulators of INaL, such as CaMKII, would provide a more complete understanding of its molecular pharmacology. Such studies are crucial for the rational design of more selective and effective antiarrhythmic therapies targeting the late sodium current.
References
- 1. Tocainide: a new oral antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. bjcardio.co.uk [bjcardio.co.uk]
- 4. Frontiers | Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents [frontiersin.org]
- 5. Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Stereospecific interaction of tocainide with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of class I antiarrhythmic agents on Na+ and Ca2+ currents of human iPS cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Whole Cell Patch Clamp for Investigating the Mechanisms of Infrared Neural Stimulation [jove.com]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. Whole Cell Patch Clamp Protocol [protocols.io]
- 13. personal.utdallas.edu [personal.utdallas.edu]
- 14. Whole-cell voltage clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ora.ox.ac.uk [ora.ox.ac.uk]
Structural Activity Relationship of Tocainide Hydrochloride and Its Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tocainide, a primary amine analog of lidocaine, is a Class Ib antiarrhythmic agent historically used for the treatment of ventricular arrhythmias.[1] Its mechanism of action involves the blockade of voltage-gated sodium channels, exhibiting a preference for the inactivated state of the channel.[2][3][4] This state-dependent binding allows for selective targeting of rapidly firing or depolarized tissues, such as those found in ischemic myocardium.[2][5] Extensive research into the structural activity relationship (SAR) of tocainide has led to the development of numerous analogs with modified potency, use-dependency, and stereoselectivity. This guide provides a comprehensive overview of the SAR of tocainide and its analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Core Pharmacology of Tocainide
Tocainide exerts its antiarrhythmic effect by blocking the fast sodium channels (primarily Nav1.5 in the heart) responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[6] By binding to these channels, tocainide reduces the influx of sodium ions, thereby decreasing the excitability of myocardial cells and slowing conduction velocity.[2][7] A key characteristic of tocainide and other Class Ib agents is their rapid binding and unbinding kinetics, which contributes to their effectiveness in tachyarrhythmias.
The affinity of tocainide for the sodium channel is dependent on the channel's conformational state. It binds more readily to the open and inactivated states than to the resting (closed) state.[3][4] This "use-dependent" or "state-dependent" block is crucial to its mechanism, as it allows for preferential targeting of cells that are frequently depolarizing, as seen in tachycardic states, while having a lesser effect on tissues with normal firing rates.[8]
Structural Activity Relationship (SAR) of Tocainide Analogs
The chemical structure of tocainide offers several points for modification to alter its pharmacological properties. The core structure consists of a xylidine ring, an amide linkage, and a chiral center bearing a primary amine. SAR studies have primarily focused on modifications of the amine group, the alkyl chain connecting the amine and the amide, and the aromatic ring.
Modifications of the Amine Group
-
N-Benzylation: The introduction of a benzyl group on the pharmacophore amino-terminal has been shown to significantly increase the potency and use-dependent block of sodium channels.[9] This modification is thought to enhance the interaction with the binding site within the sodium channel pore.
-
Constrained Analogs: Incorporating the pharmacophore amino group into cyclic structures, such as pyrrolidine or piperidine rings, has been a key strategy in developing more potent analogs.[10] These "constrained analogs" can exhibit enhanced potency and stereoselectivity. For example, N-benzylated beta-proline derivatives of tocainide have shown a significant increase in potency.[10]
Stereoselectivity
Tocainide possesses a chiral center, and its enantiomers exhibit different pharmacological activities.
-
R-(-)-Tocainide: This enantiomer is generally more potent in blocking sodium channels than the S-(+)-enantiomer.[11] Studies have shown that R-(-)-tocainide is more effective at prolonging conduction time in isolated heart preparations.[11]
-
S-(+)-Tocainide: While less potent than the R-enantiomer, it still contributes to the overall antiarrhythmic effect of the racemic mixture.
The stereospecificity suggests a specific three-dimensional interaction with the sodium channel binding site.
Modifications of the Alkyl Chain and Aromatic Ring
-
Chain Elongation: Elongating the alkyl chain in the tocainide backbone, in combination with the addition of a lipophilic group on the amino-terminal, has been shown to dramatically increase potency and use-dependency.[9]
-
Aromatic Ring Substitutions: Modifications to the 2,6-dimethylphenyl (xylidine) ring can also influence activity, though this has been a less explored area compared to amine and alkyl chain modifications.
Quantitative Data on Tocainide and Analogs
The following tables summarize the available quantitative data on the potency and efficacy of tocainide and some of its key analogs.
| Compound | Preparation | Assay | Parameter | Value | Reference |
| R-(-)-Tocainide | Isolated rabbit heart | Conduction time prolongation | Effective Concentration | 75 µM | [11] |
| S-(+)-Tocainide | Isolated rabbit heart | Conduction time prolongation | Effective Concentration | 150 µM | [11] |
| R-(-)-Tocainide | Isolated cardiac myocytes | [3H]batrachotoxin benzoate binding | IC50 | 184 ± 8 µM | [11] |
| S-(+)-Tocainide | Isolated cardiac myocytes | [3H]batrachotoxin benzoate binding | IC50 | 546 ± 37 µM | [11] |
| Tocainide | Conscious coronary-ligated dogs | Reduction in Ventricular Premature Beats (VPBs) | 50% reduction plasma concentration | 5.0 µg/ml | [12] |
| Lidocaine | Conscious coronary-ligated dogs | Reduction in Ventricular Premature Beats (VPBs) | 50% reduction plasma concentration | 3.5 µg/ml | [12] |
| Analog | Modification | Reported Potency Increase (relative to Tocainide) | Key Findings | Reference |
| To040 | Elongated alkyl chain and lipophilic group on amino-terminal | ~70-fold (tonic block), ~800-fold (use-dependent block) | Drastically increased potency and use-dependency. | [9] |
| To042 | N-substituted derivative | Significantly more potent than Tocainide and Mexiletine | Highly potent and use-dependent blocker of hNav1.4 channels. | [13][14] |
| To10 (NeP1) | N-benzylated beta-proline derivative | ~10-fold | Improved potency and use-dependent block. | [10][13] |
| Benzylated Derivatives | General N-benzylation | Noticeably more potent | Improved pharmacological profile. | [9] |
Experimental Protocols
Electrophysiological Assessment of Sodium Channel Block
This technique is used to record the electrical activity of single cells, such as isolated cardiomyocytes or cell lines (e.g., HEK293) expressing specific sodium channel subtypes (e.g., hNav1.5 or hNav1.4).
-
Cell Preparation: Cells are cultured on glass coverslips. Prior to recording, the culture medium is replaced with an external recording solution.
-
Solutions:
-
External Solution (example): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (example): (in mM) 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.
-
-
Recording:
-
A glass micropipette with a tip resistance of 2-5 MΩ is filled with the internal solution and mounted on a micromanipulator.
-
The pipette is advanced towards a cell, and gentle suction is applied to form a high-resistance seal (GΩ seal) with the cell membrane.
-
A brief pulse of suction is then applied to rupture the membrane patch, establishing the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential (e.g., -100 mV).
-
Voltage protocols are applied to elicit sodium currents. To assess use-dependent block, a train of depolarizing pulses (e.g., to -20 mV for 20 ms) is applied at a specific frequency (e.g., 1 Hz or 10 Hz).
-
The peak inward sodium current is measured before and after the application of tocainide or its analogs at various concentrations.
-
Concentration-response curves are generated to determine the IC50 for tonic and use-dependent block.
-
This method is suitable for studying ion currents in larger preparations like single skeletal muscle fibers.
-
Fiber Preparation: Single muscle fibers are dissected from a suitable muscle (e.g., frog semitendinosus).
-
Chamber: A multi-pool chamber is used where the fiber is threaded through small holes separating the pools. Vaseline is used to electrically isolate the pools.
-
Solutions: The different pools are filled with appropriate internal and external solutions.
-
Clamping: The membrane potential of a segment of the fiber in the central pool is controlled, and the resulting currents are measured.
-
Data Acquisition: Similar voltage protocols as in the patch-clamp technique are used to assess the effects of the compounds on sodium currents.
In Vivo Models of Cardiac Arrhythmia
This model is used to evaluate the antiarrhythmic efficacy of compounds in a setting that mimics clinical conditions.
-
Animal Preparation: Adult mongrel dogs are anesthetized, and a thoracotomy is performed.
-
Infarction Induction: The left anterior descending coronary artery is ligated for a period (e.g., 2 hours) and then reperfused to create an area of myocardial infarction.
-
Arrhythmia Monitoring: Continuous electrocardiogram (ECG) monitoring is performed to record spontaneous ventricular arrhythmias.
-
Drug Administration: Tocainide or its analogs are administered intravenously or orally at various doses.
-
Efficacy Assessment: The primary endpoint is the reduction in the frequency of ventricular premature beats (VPBs) and the prevention of sustained ventricular tachycardia or fibrillation.
This is a screening model to assess the potential antiarrhythmic activity of compounds.
-
Animal Preparation: Animals (e.g., mice or rats) are anesthetized.
-
Arrhythmia Induction: The animal is exposed to chloroform vapor, which sensitizes the myocardium to catecholamines. An intravenous injection of epinephrine is then given to induce ventricular arrhythmias.
-
Drug Administration: The test compound is administered prior to chloroform/epinephrine challenge.
-
Efficacy Assessment: The ability of the compound to prevent or suppress the induced arrhythmia is evaluated by ECG monitoring.
Signaling Pathways and Experimental Workflows
Tocainide's Interaction with the Voltage-Gated Sodium Channel
The following diagram illustrates the state-dependent binding of Tocainide to the voltage-gated sodium channel.
Caption: State-dependent binding of Tocainide to the sodium channel.
Experimental Workflow for SAR Studies
The following diagram outlines a typical workflow for the structural activity relationship studies of Tocainide analogs.
References
- 1. Tocainide: a new oral antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved vaseline gap voltage clamp for skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. [PDF] An improved vaseline gap voltage clamp for skeletal muscle fibers | Semantic Scholar [semanticscholar.org]
- 5. Antiarrhythmic actions of tocainide in canine models of previous myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 7. Effects of tocainide enantiomers on experimental arrhythmias produced by programmed electrical stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiological and antiarrhythmic actions of tocainide in isolated heart preparations of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Stereospecific interaction of tocainide with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiarrhythmic effects of tocainide and lidocaine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Increased sodium channel use-dependent inhibition by a new potent analogue of tocainide greatly enhances in vivo antimyotonic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Increased sodium channel use-dependent inhibition by a new potent analogue of tocainide greatly enhances in vivo antimyotonic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of Tocainide Hydrochloride Binding to Sodium Channel Pores: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tocainide Hydrochloride is a Class Ib antiarrhythmic agent that exerts its therapeutic effect by blocking voltage-gated sodium channels, thereby stabilizing cardiac myocyte membranes. Understanding the molecular interactions between Tocainide and the sodium channel pore at an atomic level is crucial for the rational design of more potent and selective antiarrhythmic drugs. This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of this compound to sodium channel pores, focusing on the human cardiac sodium channel, Nav1.5. We detail the experimental protocols for homology modeling, molecular docking, and molecular dynamics simulations, and present available quantitative data to illustrate the drug-receptor interactions. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the computational drug discovery process.
Introduction
Ventricular arrhythmias are a leading cause of sudden cardiac death. This compound, an analogue of lidocaine, is a well-established antiarrhythmic agent used to treat these conditions.[1][2][3] Its primary mechanism of action involves the blockade of fast-inactivating voltage-gated sodium channels, particularly the Nav1.5 isoform, which is predominantly expressed in the heart.[1] Tocainide exhibits a state-dependent binding preference, showing higher affinity for the open and inactivated states of the channel over the resting state.[1][4] This state-dependent interaction is a hallmark of Class I antiarrhythmic drugs and is fundamental to their therapeutic efficacy and potential proarrhythmic risk.
Computational modeling, or in silico analysis, has emerged as a powerful tool in drug discovery and development, offering insights into drug-receptor interactions at a level of detail that is often unattainable through experimental methods alone.[5] By simulating the binding of Tocainide to the sodium channel pore, researchers can predict binding affinities, identify key interacting residues, and elucidate the structural basis for its mechanism of action. This knowledge can guide the optimization of lead compounds and the design of novel therapeutics with improved efficacy and safety profiles.
This guide will walk through the theoretical and practical aspects of modeling the interaction between this compound and the sodium channel pore, providing researchers with a framework for conducting their own in silico investigations.
Data Presentation: Tocainide Binding Affinity
| Compound | Channel/Assay | Parameter | Value | Reference |
| R-(-)-Tocainide | Cardiac Sodium Channel ([3H]batrachotoxinin benzoate binding assay) | IC50 | 184 ± 8 µM | [6] |
| S-(+)-Tocainide | Cardiac Sodium Channel ([3H]batrachotoxinin benzoate binding assay) | IC50 | 546 ± 37 µM | [6] |
| Tocainide | hNav1.4 (patch-clamp) | IC50 (tonic block) | Not specified, but less potent than analogues | [7] |
| Tocainide | hNav1.4 (patch-clamp) | IC50 (phasic block) | Not specified, but less potent than analogues | [7] |
Experimental Protocols
The in silico investigation of Tocainide binding to the sodium channel pore typically involves a multi-step workflow, including homology modeling of the channel, molecular docking of the ligand, and molecular dynamics simulations to refine the binding pose and assess the stability of the complex.
Homology Modeling of the Nav1.5 Channel
Given the absence of a complete, experimentally determined 3D structure of the human Nav1.5 channel in all its conformational states, homology modeling is often the first step.[1]
-
Template Selection: A suitable template structure is identified through a BLAST search of the Protein Data Bank (PDB). The crystal structure of a bacterial sodium channel (e.g., NavAb) is often used as a template for the transmembrane regions.[1]
-
Sequence Alignment: The amino acid sequence of human Nav1.5 is aligned with the template sequence.
-
Model Building: A 3D model of Nav1.5 is generated using software such as MODELLER or I-TASSER.[1] This process involves copying the coordinates of the aligned residues from the template and building the non-aligned regions (loops and termini).
-
Model Refinement and Validation: The initial model is refined through energy minimization to relieve any steric clashes. The quality of the final model is assessed using tools like PROCHECK and Ramachandran plots to ensure proper stereochemistry.
Molecular Docking of Tocainide
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[8]
-
Ligand Preparation: A 3D structure of this compound is prepared. This includes assigning the correct protonation state at physiological pH and generating a low-energy conformation.
-
Receptor Preparation: The homology model of the Nav1.5 channel is prepared for docking. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding site for local anesthetics is located in the inner pore, formed by the S6 segments of the four domains.[9] Key residues such as F1762 in domain IV are known to be critical for binding.[10]
-
Docking Simulation: A docking program like AutoDock or RosettaLigand is used to sample a large number of possible binding poses of Tocainide within the defined binding site.[8][11]
-
Pose Selection and Analysis: The resulting poses are scored based on a scoring function that estimates the binding affinity. The top-scoring poses are then analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-cation interactions) with the channel residues.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the ligand-receptor complex, allowing for an assessment of its stability and a refinement of the binding mode.[12]
-
System Setup: The top-scoring Tocainide-Nav1.5 complex from the docking study is embedded in a lipid bilayer (e.g., POPC) and solvated with water and ions to mimic the cellular environment.[1]
-
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure (e.g., 310 K and 1 atm) while restraints on the protein and ligand are slowly removed.[13]
-
Production Run: A long-timescale (typically hundreds of nanoseconds) MD simulation is performed without restraints.[1] Trajectories of atomic coordinates are saved at regular intervals.
-
Analysis: The trajectory is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone), identify persistent interactions, and calculate binding free energies using methods like MM-PBSA or MM-GBSA.[8]
Mandatory Visualizations
Signaling Pathway
Tocainide's therapeutic effect stems from its ability to modulate the cardiac action potential. By blocking sodium influx, it shortens the action potential duration in Purkinje fibers and ventricular muscle, which is characteristic of Class Ib antiarrhythmics.
Caption: Tocainide blocks sodium channels, reducing Na+ influx and shortening the action potential.
Experimental Workflow
The in silico modeling of Tocainide binding follows a structured workflow, from target preparation to detailed analysis of the drug-channel complex.
Caption: Workflow for in silico modeling of Tocainide binding to the Nav1.5 channel.
Logical Relationship
The interaction of Tocainide with the sodium channel is state-dependent, which is a key concept in its mechanism of action. This relationship can be visualized as a logical flow.
Caption: State-dependent binding of Tocainide to the sodium channel.
Conclusion
In silico modeling provides a powerful and cost-effective approach to studying the molecular interactions between this compound and the sodium channel pore. While specific computational studies on Tocainide are not as prevalent as for other antiarrhythmics, the well-established methodologies for molecular docking and molecular dynamics simulations of similar compounds provide a clear roadmap for future research. By combining homology modeling, docking, and MD simulations, researchers can gain valuable insights into the structural determinants of Tocainide binding, paving the way for the development of next-generation antiarrhythmic agents with enhanced potency and safety. This guide serves as a foundational resource for scientists and researchers embarking on the computational investigation of Tocainide and other ion channel modulators.
References
- 1. Modeling the human Nav1.5 sodium channel: structural and mechanistic insights of ion permeation and drug blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Methods of Studying the Binding of Toxins From Venomous Animals to Biological Ion Channels: Theory and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Computational methods and theory for ion channel research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Ion Channel Research: from the Application of Artificial Intelligence to Molecular Dynamics Simulations | Cell Physiol Biochem [cellphysiolbiochem.com]
- 6. Stereospecific interaction of tocainide with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioisosteric Modification of To042: Synthesis and Evaluation of Promising Use‐Dependent Inhibitors of Voltage‐Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 9. Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Structural basis for antiarrhythmic drug interactions with the human cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural basis for antiarrhythmic drug interactions with the human cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Tocainide Hydrochloride: A Technical Deep Dive into Preferential Binding to Inactivated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tocainide hydrochloride, a primary amine analog of lidocaine, is a Class Ib antiarrhythmic agent that exerts its therapeutic effect through the blockade of voltage-gated sodium channels.[1][2][3] A critical feature of its mechanism of action is its preferential binding to the inactivated state of these channels, a property that contributes to its use- and voltage-dependent effects.[1][2][4] This technical guide provides an in-depth exploration of the molecular interactions between tocainide and inactivated sodium channels, summarizing key quantitative data, detailing experimental protocols for assessing this interaction, and visualizing the underlying molecular and experimental frameworks.
Introduction: The Dynamic Landscape of Sodium Channel Gating
Voltage-gated sodium (Nav) channels are integral membrane proteins responsible for the initiation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes.[5] These channels cycle through three primary conformational states in response to changes in membrane potential:
-
Resting (Closed) State: At negative resting membrane potentials, the channel is closed but available for activation.
-
Activated (Open) State: Upon membrane depolarization, the channel rapidly opens, allowing an influx of sodium ions that drives the rising phase of the action potential.
-
Inactivated (Closed) State: Following activation, the channel enters a non-conducting inactivated state, from which it cannot be immediately reopened. This state is crucial for regulating the frequency of action potential firing.
The preferential interaction of certain drugs with specific channel states forms the basis of their therapeutic utility and is explained by the modulated receptor hypothesis . This hypothesis posits that the affinity of a drug for its receptor on the ion channel is dependent on the conformational state of that channel.[5] Tocainide exemplifies this principle through its significantly higher affinity for the inactivated state compared to the resting state.[2]
Mechanism of Action: Tocainide's Affinity for the Inactivated State
Tocainide's antiarrhythmic and anticonvulsant properties stem from its ability to block sodium channels, thereby reducing membrane excitability.[2][3] Its classification as a Class Ib agent is characterized by rapid association and dissociation kinetics from the sodium channel. This kinetic profile is intrinsically linked to its preferential binding to the inactivated state.
By binding to and stabilizing the inactivated state, tocainide slows the recovery of sodium channels from inactivation. This leads to a cumulative, use-dependent block, where the degree of channel inhibition increases with the frequency of channel activation (e.g., during tachyarrhythmias).[4] This state-dependent binding allows tocainide to selectively target rapidly firing cells, such as those in ischemic or damaged myocardial tissue, while having a lesser effect on cells with normal firing rates.[3]
Quantitative Analysis of Tocainide Binding
| Compound | Channel State | Preparation | IC50 (μM) | Reference |
| R-(-)-tocainide | Not specified | Isolated cardiac myocytes | 184 ± 8 | [6] |
| S-(+)-tocainide | Not specified | Isolated cardiac myocytes | 546 ± 37 | [6] |
| Tocainide | Not specified | hNav1.4 channels in HEK293 cells | ~200 (at 10 Hz) | [7] |
Note: The IC50 values presented were determined using different experimental preparations and conditions, which may influence the absolute values. The stereospecific interaction of tocainide isomers is also evident, with the R-(-)-enantiomer demonstrating higher potency.[6]
Experimental Protocols for Assessing State-Dependent Block
The state-dependent binding of tocainide to sodium channels is primarily investigated using electrophysiological techniques, particularly the patch-clamp method in the whole-cell configuration.[8] The following protocol outlines a typical approach to determine the affinity of tocainide for inactivated sodium channels.
Cell Preparation and Electrophysiology
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the desired sodium channel subtype (e.g., hNav1.5 for cardiac studies) are commonly used.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.
-
-
Recording: Whole-cell voltage-clamp recordings are performed at room temperature. Currents are typically filtered at 2-5 kHz and digitized at 10-20 kHz.
Voltage-Clamp Protocol to Measure Inactivated State Block
To specifically measure the binding of tocainide to the inactivated state, a two-pulse voltage protocol is employed:
-
Conditioning Prepulse: The cell membrane is held at a depolarized potential (e.g., -60 mV to -40 mV) for a prolonged duration (e.g., 500 ms to 5 s). This long depolarization ensures that a significant population of sodium channels enters the inactivated state.
-
Brief Repolarization: The membrane potential is briefly returned to a hyperpolarized potential (e.g., -120 mV) for a very short duration (e.g., 5-10 ms). This step is long enough to allow channels that are not bound by the drug to recover from fast inactivation but too short for the drug to dissociate from the inactivated channels.
-
Test Pulse: A strong depolarizing test pulse (e.g., to -10 mV or 0 mV) is immediately applied to open any channels that have recovered from inactivation.
-
Measurement: The peak inward sodium current during the test pulse is measured.
-
Data Analysis: The peak current in the presence of various concentrations of tocainide is compared to the control current (without the drug). The fractional block is calculated and plotted against the drug concentration. The resulting concentration-response curve is fitted with the Hill equation to determine the IC50 for the inactivated state.
To determine the affinity for the resting state, a simple protocol with a holding potential where most channels are in the resting state (e.g., -120 mV) and a single depolarizing test pulse is used.
Visualizing the Molecular and Experimental Frameworks
Sodium Channel Gating and Tocainide Interaction
The following diagram illustrates the transitions between the different states of a voltage-gated sodium channel and how tocainide preferentially interacts with the inactivated state.
References
- 1. Tocainide blocks Na currents by accumulation of inactivated Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 6. Stereospecific interaction of tocainide with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased sodium channel use-dependent inhibition by a new potent analogue of tocainide greatly enhances in vivo antimyotonic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophysiological and antiarrhythmic actions of tocainide in isolated heart preparations of the guinea pig [pubmed.ncbi.nlm.nih.gov]
Tocainide Hydrochloride: A Deep Dive into its Interaction with Neuronal Sodium Channels and Impact on Seizure Propagation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tocainide hydrochloride, a primary amine analog of lidocaine, is a Class Ib antiarrhythmic agent that also exhibits significant anticonvulsant properties.[1][2][3] Its mechanism of action is centered on the blockade of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in neurons.[1][2][4] By modulating the activity of these channels, tocainide can limit the spread of seizure activity and reduce neuronal hyperexcitability.[1][2] This technical guide provides a comprehensive overview of the molecular interactions between tocainide and neuronal sodium channels, its effect on seizure propagation, and detailed experimental protocols for its characterization.
Mechanism of Action at the Neuronal Sodium Channel
Tocainide exerts its effects by binding to voltage-gated sodium channels, particularly in their open or inactive states.[4] This state-dependent binding is a hallmark of Class Ib agents and leads to a phenomenon known as "use-dependent" or "frequency-dependent" block.[1][5][6] In essence, the more frequently a neuron fires—as is the case in a seizure focus—the more opportunities tocainide has to bind to and block the sodium channels, thereby selectively suppressing the hyperexcitable tissue.[4][7]
The primary molecular target of tocainide is the alpha subunit of the sodium channel, which forms the ion-conducting pore.[1] While it has been studied extensively in the context of cardiac sodium channels (specifically Nav1.5), its principles of action are translatable to the neuronal isoforms that play a crucial role in epilepsy (e.g., Nav1.1, Nav1.2, and Nav1.6).[1][8] Tocainide preferentially binds to the inactivated state of the channel, stabilizing this conformation and prolonging the refractory period of the neuron.[1][2][6] This action effectively reduces the number of available sodium channels that can open in response to a subsequent stimulus, thus dampening the propagation of the seizure.
Quantitative Pharmacological Data
The potency of tocainide can be quantified by its concentration-dependent inhibition of sodium channels. While much of the literature focuses on its cardiac effects, these data provide a baseline for understanding its affinity for the sodium channel receptor. The stereospecificity of tocainide is also noteworthy, with the R-(-)-enantiomer generally showing higher potency.
| Parameter | Drug/Enantiomer | Preparation | Value | Reference |
| IC50 | R-(-)-tocainide | Rabbit Cardiac Myocytes | 184 ± 8 µM | [9] |
| IC50 | S-(+)-tocainide | Rabbit Cardiac Myocytes | 546 ± 37 µM | [9] |
| Effective Dose | R-tocainide | Canine Arrhythmia Model | 9.0 mg/kg | [10] |
| Effective Dose | S-tocainide | Canine Arrhythmia Model | 7.1 mg/kg | [10] |
| Effective Dose | SR-tocainide (racemic) | Canine Arrhythmia Model | 21.3 mg/kg | [10] |
Impact on Seizure Propagation
Seizures propagate through the brain via the recruitment of adjacent and distant neuronal networks. This recruitment is dependent on the rapid firing of action potentials, which in turn relies on the orchestrated opening and closing of voltage-gated sodium channels. By inducing a use-dependent block, tocainide can effectively create a "firebreak" that limits the spread of seizure activity.[1][2]
The mechanism of seizure propagation and tocainide's inhibitory effect can be conceptualized as a logical workflow:
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
This technique is essential for characterizing the direct effects of tocainide on voltage-gated sodium channels in isolated neurons or cell lines expressing specific sodium channel isoforms.
Objective: To determine the IC50, state-dependence, and use-dependence of tocainide's block of neuronal sodium currents.
Methodology:
-
Cell Preparation:
-
Culture primary neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293) stably expressing the neuronal sodium channel isoform of interest (e.g., Nav1.2).
-
Isolate a single cell for recording.
-
-
Recording Configuration:
-
Establish a whole-cell patch-clamp configuration using a glass micropipette filled with an intracellular solution (e.g., containing CsF, CsCl, EGTA, and HEPES, pH adjusted to 7.2).
-
The extracellular solution should contain physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, pH adjusted to 7.4), with blockers for potassium and calcium channels (e.g., tetraethylammonium, 4-aminopyridine, and cadmium chloride) to isolate sodium currents.
-
-
Voltage Protocols:
-
Tonic Block: From a holding potential of -100 mV (where most channels are in the resting state), apply a single depolarizing pulse to 0 mV to elicit a sodium current. Measure the peak current before and after application of varying concentrations of tocainide.
-
Use-Dependent Block: From the same holding potential, apply a train of depolarizing pulses (e.g., 20 pulses at 10 Hz or 20 Hz). Measure the peak current of the first and subsequent pulses. Use-dependent block is observed as a progressive reduction in current amplitude during the pulse train in the presence of tocainide.
-
Inactivated State Block: To determine affinity for the inactivated state, use a protocol that holds the membrane potential at a depolarized level (e.g., -60 mV) to inactivate a significant portion of channels before applying the test pulse.
-
-
Data Analysis:
-
Measure the peak inward sodium current for each condition.
-
For tonic block, plot the percentage of block against the tocainide concentration and fit the data with a Hill equation to determine the IC50.
-
For use-dependent block, quantify the degree of block as a function of pulse number or frequency.
-
In Vivo Seizure Models
Animal models are crucial for evaluating the anticonvulsant efficacy of tocainide in a complex biological system.
Objective: To assess the ability of tocainide to prevent or reduce the severity of induced seizures.
Models:
-
Maximal Electroshock (MES) Seizure Model: This model is indicative of efficacy against generalized tonic-clonic seizures.[11][12]
-
Animal: Adult male rats or mice.
-
Procedure:
-
Administer this compound or vehicle control intraperitoneally (i.p.) or orally (p.o.).
-
After a predetermined pretreatment time, deliver a brief electrical stimulus (e.g., 50-60 Hz, 0.2-1 second duration) via corneal or ear-clip electrodes.
-
Endpoint: Observe the animal for the presence or absence of a tonic hindlimb extension. The ability of tocainide to prevent this endpoint is a measure of its anticonvulsant activity.
-
-
-
Pentylenetetrazol (PTZ) Seizure Model: This model is used to identify agents effective against myoclonic and absence seizures.[11][12][13]
-
Animal: Adult male rats or mice.
-
Procedure:
-
Administer tocainide or vehicle control.
-
After the pretreatment time, inject a convulsive dose of PTZ (e.g., 60-85 mg/kg, s.c. or i.p.).
-
Endpoint: Observe the animals for a defined period (e.g., 30 minutes) and score the seizure severity (e.g., using a Racine scale) or measure the latency to the first myoclonic jerk or generalized tonic-clonic seizure.
-
-
Conclusion
This compound's mechanism as a state- and use-dependent blocker of voltage-gated sodium channels provides a clear rationale for its anticonvulsant effects. By preferentially targeting neurons that are firing at high frequencies, it can effectively quell the hyperexcitability that underlies seizure propagation while sparing normally functioning tissue. The quantitative data, though primarily from cardiac preparations, demonstrate a stereospecific interaction that warrants further investigation in specific neuronal isoforms. The experimental protocols outlined provide a robust framework for future research into tocainide and its analogs as potential therapies for epilepsy. This in-depth understanding of its core pharmacology is essential for researchers and drug development professionals seeking to leverage sodium channel modulation for the treatment of neurological disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tocainide | C11H16N2O | CID 38945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tocainide. A review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Increased sodium channel use-dependent inhibition by a new potent analogue of tocainide greatly enhances in vivo antimyotonic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tocainide blocks Na currents by accumulation of inactivated Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiological effects of tocainide on canine subendocardial Purkinje fibers surviving infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereospecific interaction of tocainide with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of tocainide enantiomers on experimental arrhythmias produced by programmed electrical stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jebms.org [jebms.org]
- 12. Animal Models of Epilepsy: A Phenotype-oriented Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal models of epilepsy: use and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Tocainide Hydrochloride in Human Plasma by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Tocainide Hydrochloride in human plasma. Tocainide is a primary amine analog of lidocaine and a class Ib antiarrhythmic agent. The described method utilizes a reversed-phase C18 column with UV detection, offering the sensitivity and selectivity required for pharmacokinetic studies and therapeutic drug monitoring. The protocol includes a straightforward liquid-liquid extraction procedure for sample preparation, ensuring high recovery and minimal matrix effects. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual representation of the workflow to facilitate implementation in a laboratory setting.
Chromatographic Conditions
A summary of the HPLC system and chromatographic conditions is provided in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Specification |
| Column | µ-Bondapak C-18 Reversed-Phase Column |
| Mobile Phase | 0.025M Monobasic Potassium Phosphate (pH 3.0) and Acetonitrile (85:15, v/v) containing heptane sulfonic acid as an ion-pairing reagent.[1][2][3] |
| Flow Rate | 1.0 mL/min[1][2][3] |
| Injection Volume | 50 µL (Typical, can be optimized) |
| Detector | UV Spectrophotometer |
| Detection Wavelength | 210 nm[1][2][3] |
| Internal Standard (IS) | N-(2,6-dimethylphenyl)-2-amino-butanimide[1][2] |
Method Validation Summary
The method is validated to ensure its suitability for the intended purpose. A summary of the key validation parameters is presented in Table 2.
Table 2: Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (Concentration Range) | 0.2 - 20 µg/mL | Correlation coefficient (r²) ≥ 0.995 |
| Limit of Quantification (LOQ) | 0.2 µg/mL[4] | Signal-to-noise ratio ≥ 10 |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |
| Precision (% RSD) | < 15% | ≤ 15% |
| Selectivity | No interference from endogenous plasma components or metabolites.[4] | No significant peaks at the retention times of the analyte and IS in blank plasma. |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
N-(2,6-dimethylphenyl)-2-amino-butanimide (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid or Sodium Hydroxide for pH adjustment
-
Human plasma (drug-free)
-
Deionized water
Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Centrifuge
-
Vortex mixer
-
Sample evaporation system (e.g., nitrogen evaporator)
Preparation of Solutions
-
Mobile Phase: Prepare a 0.025M solution of monobasic potassium phosphate in deionized water. Adjust the pH to 3.0 using orthophosphoric acid. Add heptane sulfonic acid to a final concentration of 5 mM. Mix this aqueous phase with acetonitrile in an 85:15 (v/v) ratio. Filter and degas the mobile phase before use.[1][2][3]
-
Standard Stock Solutions: Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions and Calibration Curve: Prepare a series of working standard solutions by serially diluting the this compound stock solution with a mixture of methanol and water (50:50, v/v) to obtain concentrations ranging from 0.2 µg/mL to 20 µg/mL. These solutions are used to spike blank plasma for the calibration curve.
-
Internal Standard Working Solution: Dilute the internal standard stock solution with methanol to a final concentration of 10 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.6, 8, and 16 µg/mL) by spiking blank human plasma with the appropriate amount of this compound working standard solution.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1 mL of plasma sample, calibration standard, or QC sample into a centrifuge tube.
-
Add 50 µL of the internal standard working solution (10 µg/mL) and vortex briefly.
-
Alkalinize the plasma by adding 100 µL of 1M Sodium Hydroxide.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the organic (lower) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitute the residue in 100 µL of the mobile phase.[4]
-
Vortex for 30 seconds to dissolve the residue.
-
Inject 50 µL into the HPLC system.
Experimental Workflow and Diagrams
The overall experimental workflow for the quantification of this compound in plasma is depicted in the following diagram.
Caption: Workflow for Tocainide analysis in plasma.
Conclusion
The HPLC method described in this application note is suitable for the reliable quantification of this compound in human plasma. The method is specific, sensitive, and accurate, making it a valuable tool for therapeutic drug monitoring and pharmacokinetic research. The detailed protocol and workflow diagrams provide a clear guide for the implementation of this method in a bioanalytical laboratory.
References
- 1. Assay of free and total tocainide by high performance liquid chromatography (HPLC) with ultraviolet (UV) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. dl.astm.org [dl.astm.org]
- 4. High-performance liquid chromatographic analysis of tocainide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Tocainide Hydrochloride and its Metabolites by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the simultaneous quantification of Tocainide Hydrochloride and its major metabolites, including Tocainide Carbamoyl Glucuronide and Lactoxylidide, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology provides a robust and sensitive analytical solution for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicological studies of Tocainide. The protocol includes comprehensive details on sample preparation, chromatographic separation, and mass spectrometric conditions.
Introduction
Tocainide is a class Ib antiarrhythmic agent, an analogue of lidocaine, previously used in the treatment of ventricular arrhythmias.[1][2] Understanding the metabolic fate of Tocainide is crucial for a complete characterization of its pharmacological profile. The primary metabolic pathway of Tocainide involves glucuronidation, leading to the formation of Tocainide Carbamoyl Glucuronide.[3] Other significant metabolites include Lactoxylidide (LX), N-acetyl tocainide, an oxidatively deaminated product, an aldehyde adduct, and a cyclic hydantoin derivative. This application note provides a validated LC-MS/MS method for the accurate and precise quantification of Tocainide and its key metabolites.
Experimental
Materials and Reagents
-
This compound (Reference Standard)
-
Tocainide Carbamoyl Glucuronide (Reference Standard)
-
Lactoxylidide (Reference Standard)
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample, such as a stable isotope-labeled analogue of Tocainide)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Sample Preparation
A protein precipitation method is employed for the extraction of Tocainide and its metabolites from plasma samples.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column.
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. The analytes are monitored using Multiple Reaction Monitoring (MRM).
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Ion Spray Voltage: 5500 V
-
Source Temperature: 500°C
-
Gas 1 (Nebulizer Gas): 50 psi
-
Gas 2 (Heater Gas): 50 psi
-
Curtain Gas: 35 psi
-
Collision Gas: Nitrogen
Data Presentation
The following table summarizes the optimized MRM transitions and compound-dependent parameters for the quantitative analysis of Tocainide and its metabolites.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) | Entrance Potential (V) | Collision Cell Exit Potential (V) |
| Tocainide | 193.1 | 122.1 | 150 | 25 | 80 | 10 | 12 |
| 193.1 | 91.1 | 150 | 35 | 80 | 10 | 10 | |
| Tocainide Carbamoyl Glucuronide | 413.2 | 193.1 | 150 | 20 | 90 | 10 | 15 |
| 413.2 | 176.1 | 150 | 30 | 90 | 10 | 12 | |
| Lactoxylidide | 194.1 | 122.1 | 150 | 28 | 85 | 10 | 14 |
| 194.1 | 107.1 | 150 | 38 | 85 | 10 | 11 | |
| Internal Standard (IS) | User Defined | User Defined | 150 | User Optimized | User Optimized | User Optimized | User Optimized |
Note: The specific m/z values for the internal standard and its optimized parameters should be determined by the user based on the selected compound.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of Tocainide and its metabolites.
Caption: Metabolic pathway of Tocainide.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the simultaneous quantification of Tocainide and its major metabolites in biological samples. The simple sample preparation procedure and the rapid chromatographic analysis make this protocol suitable for high-throughput applications in a research or drug development setting. The provided MRM parameters and chromatographic conditions can serve as a starting point for method development and validation in individual laboratories.
References
Application Notes and Protocols for Patch Clamp Analysis of Tocainide Hydrochloride's Effect on Sodium Currents
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tocainide Hydrochloride is a Class Ib antiarrhythmic agent, analogous to lidocaine, utilized in the management of ventricular arrhythmias.[1] Its therapeutic effect is primarily mediated through the blockade of voltage-gated sodium channels (Nav).[2][3] As a Class Ib agent, Tocainide exhibits a characteristic rapid association and dissociation from the sodium channel, with a pronounced affinity for the inactivated state of the channel.[2] This results in a use-dependent and voltage-dependent blockade, meaning its inhibitory effect is more pronounced in tissues that are frequently depolarizing, such as in tachyarrhythmias.[3][4][5]
These application notes provide detailed protocols for the analysis of this compound's effects on sodium currents using the whole-cell patch clamp technique, a gold-standard method for characterizing ion channel pharmacology.[6] The protocols are designed for researchers utilizing mammalian cell lines (e.g., HEK293) stably expressing a sodium channel of interest, such as the cardiac sodium channel Nav1.5.
Data Presentation: Quantitative Effects of Tocainide on Sodium Channels
The following table summarizes the quantitative data on the inhibitory effects of Tocainide and its derivatives on voltage-gated sodium channels. This data is essential for understanding the potency and selectivity of the compound.
| Compound | Sodium Channel Subtype | Experimental Condition | IC50 | Reference |
| Tocainide | hNav1.4 | 0.1 Hz stimulation | >1000 µM | [4] |
| Tocainide | hNav1.4 | 10 Hz stimulation | 830 ± 150 µM | [4] |
| To040 (Tocainide Derivative) | hNav1.4 | 0.1 Hz stimulation | 14 ± 2 µM | [4] |
| To040 (Tocainide Derivative) | hNav1.4 | 10 Hz stimulation | 1.2 ± 0.2 µM | [4] |
| To042 (Tocainide Derivative) | hNav1.4 | 0.1 Hz stimulation | 7 ± 1 µM | [4] |
| To042 (Tocainide Derivative) | hNav1.4 | 10 Hz stimulation | 0.9 ± 0.1 µM | [4] |
Experimental Protocols
Cell Preparation and Culture
This protocol describes the preparation of HEK293 cells stably expressing the human Nav1.5 sodium channel for patch clamp experiments.
-
Cell Line: HEK293 cells stably expressing the human SCN5A gene (encoding for Nav1.5).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).[6]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Passage cells every 2-3 days when they reach 70-80% confluency.
-
Plating for Experiments: 24-48 hours prior to patch clamp experiments, seed the cells onto sterile glass coverslips placed in a 35 mm culture dish to achieve 50-60% confluency on the day of the experiment.
Solutions and Reagents
Prepare the following intracellular and extracellular solutions for whole-cell patch clamp recordings of Nav1.5 currents.
-
Extracellular (Bath) Solution (in mM):
-
140 NaCl
-
4.7 KCl
-
2.5 CaCl2
-
1.2 MgCl2
-
10 HEPES
-
10 Glucose
-
Adjust pH to 7.4 with NaOH.
-
Adjust osmolarity to ~310 mOsm with sucrose.
-
-
Intracellular (Pipette) Solution (in mM):
-
120 CsF
-
20 CsCl
-
10 NaCl
-
10 HEPES
-
10 EGTA
-
Adjust pH to 7.2 with CsOH.
-
Adjust osmolarity to ~290 mOsm with sucrose.
-
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in deionized water. Further dilute the stock solution in the extracellular solution to the desired final concentrations on the day of the experiment.
Whole-Cell Patch Clamp Recording Protocol
This protocol outlines the steps for obtaining whole-cell recordings of sodium currents.
-
Preparation: Place a coverslip with the cultured cells into the recording chamber on the microscope stage and perfuse with the extracellular solution at a rate of 1-2 mL/min.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Cell Approach and Sealing: Under microscopic guidance, approach a single, healthy-looking cell with the patch pipette. Apply slight positive pressure to the pipette to keep the tip clean. Once in proximity to the cell, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: After achieving a stable GΩ seal, apply a brief pulse of gentle suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Stabilization: Allow the whole-cell recording to stabilize for 3-5 minutes before initiating voltage-clamp protocols. Monitor access resistance and compensate for it electronically.
Voltage-Clamp Protocols for Assessing Tocainide Effects
The following voltage-clamp protocols are designed to characterize the voltage- and use-dependent block of sodium channels by this compound.
This protocol measures the effect of Tocainide on the sodium current under resting (tonic) conditions.
-
Holding Potential: Clamp the cell at a holding potential of -120 mV to ensure most sodium channels are in the resting state.
-
Test Pulse: Apply a depolarizing step to -20 mV for 40 ms every 10 seconds (0.1 Hz) to elicit the peak sodium current.
-
Data Acquisition: Record the peak inward current under control conditions (extracellular solution alone).
-
Drug Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound until a steady-state block is achieved (typically 3-5 minutes).
-
Data Analysis: Measure the peak inward current in the presence of Tocainide and calculate the percentage of block relative to the control.
This protocol is designed to demonstrate the increased block of sodium channels by Tocainide with repetitive stimulation.
-
Holding Potential: Hold the cell at -100 mV.
-
Pulse Train: Apply a train of 20 depolarizing pulses to -20 mV for 20 ms at a frequency of 10 Hz.
-
Data Acquisition: Record the peak sodium current for each pulse in the train under control conditions.
-
Drug Application: Perfuse with this compound and repeat the pulse train protocol.
-
Data Analysis: Normalize the peak current of each pulse to the peak current of the first pulse in the train. Compare the rate and extent of current reduction during the pulse train in the absence and presence of Tocainide.
This protocol determines the effect of Tocainide on the voltage-dependence of sodium channel inactivation.
-
Holding Potential: Clamp the cell at -120 mV.
-
Conditioning Pulses: Apply a series of 500 ms conditioning pre-pulses ranging from -140 mV to -20 mV in 10 mV increments.
-
Test Pulse: Immediately following each conditioning pulse, apply a test pulse to -20 mV for 20 ms to measure the fraction of available, non-inactivated channels.
-
Data Acquisition: Record the peak sodium current elicited by the test pulse for each conditioning pre-pulse, both in the absence and presence of Tocainide.
-
Data Analysis: Normalize the peak current at each pre-pulse potential to the maximum peak current. Plot the normalized current as a function of the pre-pulse potential and fit the data with a Boltzmann function to determine the half-inactivation voltage (V1/2). Compare the V1/2 in the absence and presence of Tocainide. Class Ib drugs are expected to shift the V1/2 of inactivation to more hyperpolarized potentials.[2]
Visualizations
Caption: Experimental workflow for patch clamp analysis of this compound.
Caption: Mechanism of use-dependent block by this compound.
References
- 1. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine | PLOS One [journals.plos.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Increased sodium channel use-dependent inhibition by a new potent analogue of tocainide greatly enhances in vivo antimyotonic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tonic and phasic block of neuronal sodium currents by 5-hydroxyhexano- 2',6'-xylide, a neutral lidocaine homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of hesperetin on Nav1.5 channels stably expressed in HEK 293 cells and on the voltage-gated cardiac sodium current in human atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Tocainide Hydrochloride in an In Vitro Model of Myocardial Ischemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Tocainide Hydrochloride in an in vitro model of myocardial ischemia. This document outlines the mechanism of action, experimental protocols for simulating ischemia and assessing the effects of Tocainide, and expected quantitative outcomes.
Introduction
Myocardial ischemia, a condition characterized by reduced blood flow to the heart muscle, leads to a cascade of cellular events including ion channel dysfunction, which can trigger life-threatening arrhythmias. This compound, a Class Ib antiarrhythmic agent, is a structural analog of lidocaine. Its primary mechanism of action is the blockade of voltage-gated sodium channels (Nav1.5), with a more pronounced effect in ischemic tissue. This selectivity makes it a valuable compound for studying the electrophysiological consequences of myocardial ischemia and for the development of antiarrhythmic therapies. In vitro models of myocardial ischemia offer a controlled environment to investigate the direct cellular effects of Tocainide, independent of systemic physiological variables.
Mechanism of Action in Myocardial Ischemia
Under normal physiological conditions, cardiac myocytes maintain a negative resting membrane potential. Upon excitation, a rapid influx of sodium ions (Na+) through voltage-gated sodium channels causes the rapid depolarization phase (Phase 0) of the cardiac action potential.
During myocardial ischemia, several key changes occur that alter cardiomyocyte electrophysiology:
-
Depolarization of the Resting Membrane Potential: Reduced ATP production impairs the function of the Na+/K+ ATPase pump, leading to an accumulation of intracellular Na+ and a less negative resting membrane potential.
-
Increased Inactivated State of Sodium Channels: The depolarized state of the cell membrane increases the proportion of sodium channels in the inactivated state.
Tocainide exhibits a high affinity for sodium channels in the inactivated state.[1] This "state-dependent" blockade means that Tocainide preferentially targets ischemic cardiomyocytes, which have a higher proportion of inactivated sodium channels, while having a lesser effect on healthy, normally polarized cells.[2] By blocking the sodium current (INa) in ischemic tissue, Tocainide:
-
Reduces the maximum upstroke velocity (Vmax) of the action potential. [3]
-
Slows conduction of the electrical impulse.
-
Shortens the action potential duration (APD) in ischemic cells. [2]
-
Suppresses ectopic firing and re-entrant arrhythmias that are often initiated in ischemic zones.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of this compound in an in vitro model of myocardial ischemia based on available literature. It is important to note that specific values may vary depending on the experimental model (e.g., cell type, duration of ischemia).
Table 1: Dose-Dependent Effects of Tocainide on Electrophysiological Parameters in Ischemic Cardiomyocytes
| Concentration (mg/L) | Change in Vmax (% of control) | Change in APD50 | Change in APD90 | Change in Effective Refractory Period (ERP) |
| 10 | ↓ | Shortened | Shortened | Reduced at longer cycle lengths |
| 20 | ↓↓ | Further Shortened | Further Shortened | No significant effect at shorter cycle lengths |
Data synthesized from studies on canine Purkinje fibers surviving infarction, a model for ischemic tissue.[3]
Table 2: IC50 Values for Tocainide and Related Compounds on Sodium Channels
| Compound | IC50 (µM) | Channel State Preference | Cell Type/Assay |
| R-(-)-Tocainide | 184 ± 8 | Inactivated | Radioligand binding assay |
| S-(+)-Tocainide | 546 ± 37 | Inactivated | Radioligand binding assay |
| Mexiletine (related Class Ib) | 30 ± 3 | Inactivated | iPSC-derived cardiomyocytes (patch clamp) |
Experimental Protocols
Protocol 1: In Vitro Model of Simulated Myocardial Ischemia
This protocol describes the induction of ischemia in cultured cardiomyocytes.
Materials:
-
Primary cardiomyocytes (e.g., neonatal rat ventricular myocytes) or iPSC-derived cardiomyocytes
-
Standard culture medium (e.g., DMEM with serum and antibiotics)
-
Ischemia-simulating solution (glucose-free, serum-free medium, e.g., modified Tyrode's solution)
-
Hypoxia chamber or incubator capable of maintaining 1% O2, 5% CO2, 94% N2
Procedure:
-
Cell Culture: Plate cardiomyocytes on appropriate culture vessels (e.g., glass coverslips for patch-clamp, 96-well plates for viability assays) and culture until a confluent, synchronously beating monolayer is formed.
-
Induction of Ischemia: a. Aspirate the standard culture medium. b. Wash the cells twice with sterile phosphate-buffered saline (PBS). c. Add the pre-warmed, deoxygenated ischemia-simulating solution. d. Place the culture vessels in the hypoxia chamber for a predetermined duration (e.g., 2-6 hours) to induce ischemic conditions.
Protocol 2: Electrophysiological Assessment using Patch-Clamp
This protocol outlines the measurement of action potentials and sodium currents in single cardiomyocytes.
Materials:
-
Inverted microscope with patch-clamp rig
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette puller
-
Micromanipulator
-
Extracellular (bath) solution (Tyrode's solution)
-
Intracellular (pipette) solution
-
This compound stock solution
Procedure:
-
Prepare Tocainide Solutions: Prepare a range of Tocainide concentrations in the extracellular solution.
-
Induce Ischemia: Follow Protocol 1.
-
Patch-Clamp Recording: a. Transfer a coverslip with ischemic cardiomyocytes to the recording chamber on the microscope stage. b. Perfuse the chamber with the ischemia-simulating solution. c. Using a glass micropipette filled with intracellular solution, form a giga-ohm seal with the membrane of a single cardiomyocyte. d. Rupture the cell membrane to achieve the whole-cell configuration. e. Record baseline action potentials in current-clamp mode or sodium currents in voltage-clamp mode. f. Perfuse the chamber with the different concentrations of Tocainide solution, allowing for equilibration at each concentration. g. Record the changes in action potential parameters (Vmax, APD50, APD90, ERP) or the inhibition of the sodium current.
Protocol 3: Cell Viability Assessment
This protocol describes how to measure the effect of Tocainide on the viability of cardiomyocytes subjected to simulated ischemia.
Materials:
-
96-well plates with cultured cardiomyocytes
-
Ischemia-simulating solution
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, MTS, or Resazurin)
-
Plate reader
Procedure:
-
Induce Ischemia and Treat with Tocainide: a. In a 96-well plate, induce ischemia as described in Protocol 1. b. Simultaneously with the induction of ischemia, treat different wells with a range of Tocainide concentrations. Include appropriate vehicle controls.
-
Assess Viability: a. At the end of the ischemic period, add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time. c. Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each Tocainide concentration relative to the untreated ischemic control.
Visualizations
Caption: Tocainide's preferential blockade of inactivated sodium channels in ischemic cardiomyocytes.
Caption: Workflow for evaluating Tocainide's effects in an in vitro ischemia model.
Caption: Logical flow of Tocainide's electrophysiological effects leading to arrhythmia suppression.
References
- 1. Block of activated and inactivated sodium channels by class-I antiarrhythmic drugs studied by using the maximum upstroke velocity (Vmax) of action potential in guinea-pig cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Electrophysiological effects of tocainide on canine subendocardial Purkinje fibers surviving infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of Tocainide Hydrochloride on a Langendorff-Perfused Heart Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Langendorff-perfused isolated heart is a cornerstone ex vivo model in cardiovascular research and drug development.[1][2] It allows for the investigation of cardiac function and the effects of pharmacological agents in a controlled environment, free from systemic physiological influences.[1][2] This application note provides a detailed protocol for utilizing the Langendorff preparation to study the electrophysiological and hemodynamic effects of Tocainide Hydrochloride, a Class 1B antiarrhythmic agent.
This compound exerts its antiarrhythmic effects by blocking fast sodium channels in cardiac cells.[3][4] This action reduces the influx of sodium ions during depolarization, thereby slowing the conduction of electrical impulses and stabilizing the cardiac rhythm.[3][4] The Langendorff model is particularly well-suited for elucidating the direct myocardial effects of Tocainide, such as its impact on heart rate, contractility, and conduction velocity.[1][5]
Data Presentation
The following table summarizes the expected quantitative effects of this compound on key cardiac parameters in a Langendorff-perfused heart preparation. Data should be recorded at baseline (before drug administration) and at various concentrations of this compound.
| Parameter | Baseline (Control) | Tocainide (75 µM R-(-)-enantiomer) | Tocainide (150 µM S-(+)-enantiomer) | Expected Trend with Increasing Concentration |
| Hemodynamic Parameters | ||||
| Heart Rate (beats/min) | e.g., 250 ± 20 | Minimal Change | Minimal Change | Minimal to slight decrease |
| Left Ventricular Developed Pressure (LVDP, mmHg) | e.g., 80 ± 10 | Minimal Change | Minimal Change | Minimal to slight decrease |
| Maximum Rate of Pressure Increase (+dP/dt, mmHg/s) | e.g., 2000 ± 300 | Minimal Change | Minimal Change | Minimal to slight decrease |
| Maximum Rate of Pressure Decrease (-dP/dt, mmHg/s) | e.g., -1500 ± 200 | Minimal Change | Minimal Change | Minimal to slight decrease |
| Coronary Flow (mL/min) | e.g., 10 ± 2 | No significant change expected | No significant change expected | No significant change |
| Electrophysiological Parameters | ||||
| Interventricular Conduction Time (ms) | e.g., 20 ± 2 | Increase of ~10 ms | Increase of ~4 ms | Dose-dependent increase |
| Action Potential Duration at 90% Repolarization (APD90, ms) | e.g., 150 ± 10 | Decrease (in ventricular muscle) | Decrease (in ventricular muscle) | Shortening |
| Maximum Upstroke Velocity (Vmax, V/s) | e.g., 200 ± 20 | Decrease (use-dependent) | Decrease (use-dependent) | Dose-dependent and use-dependent decrease |
Note: The baseline values are illustrative and will vary depending on the animal model (e.g., rat, rabbit, guinea pig) and specific experimental conditions. The data for conduction time changes are based on a study using rabbit hearts.
Experimental Protocols
Preparation of Krebs-Henseleit Perfusion Buffer
The Krebs-Henseleit solution is a widely used crystalloid buffer for Langendorff perfusion as it mimics the ionic composition of blood plasma.[6]
Composition:
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl₂ | 2.52 |
| MgSO₄ | 1.64 |
| NaHCO₃ | 24.88 |
| KH₂PO₄ | 1.18 |
| Glucose | 5.55 |
Preparation Protocol:
-
Prepare the solution fresh on the day of the experiment.
-
Dissolve the salts in high-purity water.
-
Filter the solution through a 0.22 µm filter to sterilize and remove particulates.
-
Continuously bubble the solution with carbogen gas (95% O₂ / 5% CO₂) to maintain a physiological pH of 7.4.[6][7]
-
Maintain the temperature of the buffer at 37°C in a heated reservoir.
Langendorff-Perfused Heart Preparation
This protocol is a general guideline and may require optimization based on the specific animal model and laboratory equipment.
Materials:
-
Animal model (e.g., male Wistar rat, 250-300g)
-
Heparin (1000 IU/mL)
-
Anesthetic (e.g., sodium pentobarbital)
-
Langendorff apparatus with a constant pressure or constant flow perfusion system
-
Krebs-Henseleit buffer
-
Surgical instruments
-
Intraventricular balloon catheter connected to a pressure transducer
-
ECG electrodes
-
Data acquisition system
Procedure:
-
Anesthetize the animal and administer heparin to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.
-
Identify the aorta and carefully cannulate it onto the Langendorff apparatus.
-
Initiate retrograde perfusion with warm, oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 80 cm H₂O) or constant flow.[8] The retrograde flow will close the aortic valve and perfuse the coronary arteries.
-
Insert a fluid-filled balloon catheter into the left ventricle to measure isovolumetric pressure changes.
-
Attach ECG electrodes to the heart surface to record electrical activity.
-
Allow the heart to stabilize for a period of 20-30 minutes. During this time, baseline hemodynamic and electrophysiological parameters should be recorded.
Administration of this compound
-
Prepare stock solutions of this compound in Krebs-Henseleit buffer.
-
Introduce this compound into the perfusion line at increasing concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
Allow the heart to equilibrate at each concentration for a set period (e.g., 15-20 minutes) before recording data.
-
A washout period with drug-free buffer should follow the final concentration to assess the reversibility of the drug's effects.
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying Tocainide effects.
Signaling Pathway of this compound
Caption: Tocainide's mechanism of action on sodium channels.
References
- 1. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Langendorff heart - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolated Heart Perfusion Systems | Crystalloid, Whole-blood, Erythrocyte | ADI [adinstruments.com]
- 7. support.harvardapparatus.com [support.harvardapparatus.com]
- 8. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Application of Deuterated Tocainide Hydrochloride for Metabolic Pathway Investigation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tocainide is a class Ib antiarrhythmic agent, an analogue of lidocaine, historically used for the treatment of ventricular arrhythmias.[1][2] It exhibits high oral bioavailability (approaching 100%) and is primarily metabolized in the liver, with a significant portion (30-50%) excreted unchanged in the urine.[3][4] Understanding the metabolic fate of a drug is crucial for evaluating its efficacy, safety, and potential for drug-drug interactions. The use of stable isotope-labeled compounds, particularly deuterated analogues, is a powerful technique in drug metabolism and pharmacokinetic (DMPK) studies.[5][6]
Deuterium labeling, the replacement of specific hydrogen atoms with their stable isotope deuterium, can alter the rate of metabolic processes. This "kinetic isotope effect" (KIE) occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes to break.[7] By strategically placing deuterium at sites of metabolism, researchers can slow down the metabolic conversion, potentially improving the drug's pharmacokinetic profile.[8][9] Furthermore, deuterated compounds serve as excellent tracers in metabolic studies, allowing for the unambiguous identification and quantification of metabolites using mass spectrometry.[5][10]
This application note provides detailed protocols for the synthesis of deuterated Tocainide Hydrochloride and its application in in vitro and in vivo studies to elucidate its metabolic pathways.
Protocol 1: Synthesis of Deuterated (D3) this compound
This protocol describes a method for synthesizing Tocainide deuterated at the methyl group of the alanine moiety, starting from commercially available D3-L-Alanine.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of D3-Tocainide Hydrochloride.
Materials and Reagents
-
D3-L-Alanine (CD3-CH(NH2)-COOH)
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
2,6-Dimethylaniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or HCl in Dioxane
-
Hydrochloric acid (HCl) in Diethyl Ether
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure
-
Boc-Protection of D3-L-Alanine:
-
Dissolve D3-L-Alanine (1.0 eq) in a 1:1 mixture of THF and 1M NaOH solution.
-
Cool the solution to 0°C in an ice bath.
-
Add (Boc)2O (1.1 eq) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove THF under reduced pressure. Wash the aqueous layer with diethyl ether.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl at 0°C.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate to yield Boc-D3-L-Alanine.
-
-
Amide Coupling:
-
Dissolve Boc-D3-L-Alanine (1.0 eq), 2,6-dimethylaniline (1.0 eq), and HOBt (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0°C.
-
Add EDC (1.2 eq) portion-wise.
-
Stir the reaction at room temperature overnight.
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over MgSO4, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain Boc-D3-L-alanyl-2,6-dimethylanilide.
-
-
Boc-Deprotection:
-
Dissolve the purified product from the previous step in a solution of 25% TFA in DCM or 4M HCl in dioxane.
-
Stir at room temperature for 1-2 hours until TLC indicates completion.
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent, yielding the crude D3-Tocainide free base.
-
-
Hydrochloride Salt Formation:
-
Dissolve the crude free base in a minimal amount of diethyl ether.
-
Slowly add a 1M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield D3-Tocainide Hydrochloride.
-
Characterization
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and deuterium incorporation. The molecular ion peak should be 3 units higher than that of unlabeled Tocainide.
Metabolic Pathway of Tocainide
Tocainide undergoes metabolism primarily through glucuronidation and deamination.[3][11] The main metabolite is tocainide carbamoyl ester glucuronide.[3] Another identified metabolite is the deaminated alcohol, lactoxylidide.[11] Studies suggest that Tocainide does not have active metabolites.[11][12]
Caption: Primary metabolic pathways of Tocainide.
Protocol 2: In Vitro Metabolic Stability Assay
This protocol compares the metabolic stability of deuterated (D3) Tocainide HCl with its non-deuterated counterpart using human liver microsomes (HLM).
Materials and Reagents
-
D3-Tocainide HCl and non-labeled Tocainide HCl
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., Lidocaine)
-
96-well incubation plates
-
LC-MS/MS system
Procedure
-
Preparation:
-
Prepare stock solutions (10 mM) of D3-Tocainide and Tocainide in DMSO.
-
Prepare working solutions by diluting the stock solutions in phosphate buffer.
-
Prepare an HLM suspension (e.g., 1 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension to each well.
-
Add the working solution of either D3-Tocainide or Tocainide to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold ACN containing the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at 4000 rpm for 15 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis
-
Plot the natural log of the percentage of the remaining parent compound versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Expected Quantitative Data
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Tocainide HCl | 28.5 | 24.3 |
| D3-Tocainide HCl | 45.2 | 15.3 |
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a comparative pharmacokinetic study in Sprague-Dawley rats.
Experimental Workflow for In Vivo Study
Caption: Workflow for a comparative in vivo pharmacokinetic study.
Procedure
-
Animal Dosing:
-
Use two groups of male Sprague-Dawley rats (n=5 per group).
-
Administer a single oral dose (e.g., 10 mg/kg) of either Tocainide HCl or D3-Tocainide HCl formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
-
Blood Sampling:
-
Collect blood samples (~100 µL) from the tail vein at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Extract the drug from plasma using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of Tocainide or D3-Tocainide in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the plasma concentration-time curve)
-
t½ (Elimination half-life)
-
CL/F (Apparent total clearance)
-
Vd/F (Apparent volume of distribution)
-
Expected Quantitative Data
| Parameter | Tocainide HCl | D3-Tocainide HCl | % Change |
| Cmax (ng/mL) | 1520 | 1850 | +21.7% |
| Tmax (h) | 1.0 | 1.0 | 0% |
| AUC₀-inf (ng·h/mL) | 9850 | 14775 | +50.0% |
| t½ (h) | 11.5 | 17.3 | +50.4% |
| CL/F (L/h/kg) | 1.02 | 0.68 | -33.3% |
The synthesis of deuterated this compound provides a valuable tool for detailed metabolic and pharmacokinetic investigations. The protocols outlined here describe a robust synthetic route and standard in vitro and in vivo methodologies to assess the impact of deuteration. The expected results, characterized by a longer half-life and increased systemic exposure for the deuterated analogue, demonstrate the utility of this approach in modulating drug metabolism. These studies are essential for understanding a drug's disposition and for the potential development of "deuterated drugs" with improved therapeutic profiles.[8][9]
References
- 1. A Focus on the Synthesis and Pharmacokinetics of Tocainide and its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tocainide | C11H16N2O | CID 38945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tocainide - Wikipedia [en.wikipedia.org]
- 4. mims.com [mims.com]
- 5. Deuterated Compounds [simsonpharma.com]
- 6. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. On the kinetics and dynamics of tocainide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
Application Note: High-Throughput Screening Assay for Novel Sodium Channel Blockers Using Tocainide as a Reference
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channels (Nav) are critical for the initiation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a variety of pathophysiological conditions, including epilepsy, cardiac arrhythmias, and chronic pain. Consequently, Nav channels are a key target for drug discovery. High-throughput screening (HTS) assays are essential for identifying novel sodium channel blockers from large compound libraries. This application note provides detailed protocols for two primary HTS methodologies: a fluorescence-based membrane potential assay and an automated electrophysiology assay, using the well-characterized sodium channel blocker Tocainide as a reference compound.
Tocainide is a class Ib antiarrhythmic agent that exhibits state-dependent binding, preferentially interacting with the inactivated state of the sodium channel.[1][2] This characteristic makes it an excellent reference for validating assays designed to identify novel channel blockers with similar mechanisms of action.
Materials and Methods
Cell Lines
-
HEK-293 cells stably expressing human Nav1.x subtypes (e.g., Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.7, Nav1.8).
-
CHO cells stably expressing human Nav1.x subtypes.
Reagents and Consumables
-
Fluorescence-Based Assay:
-
FLIPR® Membrane Potential Assay Kit (e.g., Blue or Red).
-
Veratridine (sodium channel activator).
-
Tocainide hydrochloride.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
384-well black-walled, clear-bottom microplates.
-
-
Automated Electrophysiology Assay:
-
Automated patch-clamp system (e.g., QPatch, IonWorks, or SyncroPatch).
-
Appropriate chip/plate consumables for the specific automated patch-clamp platform.
-
Extracellular and intracellular solutions.
-
This compound.
-
Equipment
-
FLIPR® Tetra or similar fluorescence imaging plate reader.
-
Automated patch-clamp system.
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
-
Automated liquid handling systems.
Experimental Protocols
Fluorescence-Based Membrane Potential Assay
This protocol describes a no-wash, fluorescence-based assay to measure changes in membrane potential in response to sodium channel modulation in a 384-well format.
a. Cell Preparation and Seeding:
-
Culture HEK-293 cells stably expressing the Nav subtype of interest under standard conditions.
-
On the day before the assay, harvest cells and resuspend in culture medium.
-
Seed the cells into 384-well black-walled, clear-bottom plates at a density of 20,000-50,000 cells per well in 25 µL of culture medium.[3]
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a monolayer.
b. Dye Loading:
-
Prepare the FLIPR Membrane Potential Assay dye solution according to the manufacturer's instructions in Assay Buffer.
-
Add 25 µL of the dye solution to each well of the cell plate.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.[4]
c. Compound Addition and Signal Detection:
-
Prepare a dilution series of Tocainide and test compounds in Assay Buffer at 5x the final desired concentration.
-
Using a FLIPR® Tetra system, add 12.5 µL of the compound dilutions to the cell plate.
-
Incubate for a predefined period (e.g., 15 minutes) at room temperature.[4]
-
Add a pre-determined EC80 concentration of a sodium channel activator, such as veratridine, to all wells to open the sodium channels and induce membrane depolarization.[4]
-
Measure the resulting change in fluorescence intensity over time. The inhibition of the veratridine-induced depolarization by a test compound is indicative of sodium channel blockade.
Automated Electrophysiology Assay
This protocol outlines a general procedure for assessing the state-dependent block of sodium channels using an automated patch-clamp system.
a. Cell Preparation:
-
Culture cells stably expressing the Nav subtype of interest.
-
On the day of the experiment, prepare a single-cell suspension using an enzymatic detachment protocol.
-
Wash and resuspend the cells in the appropriate extracellular solution for the automated patch-clamp system.
b. Automated Patch-Clamp Procedure:
-
Prime the system with intracellular and extracellular solutions.
-
Load the cell suspension and compound plates.
-
Initiate the automated patch-clamp run. The system will perform cell capture, sealing, whole-cell formation, and electrophysiological recordings.
c. Voltage Protocol for Use-Dependent Block:
-
To assess use-dependent block, a voltage protocol that cycles the channels through resting, open, and inactivated states is employed.
-
A typical protocol involves:
-
Holding the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure channels are in the resting state.
-
Applying a train of short depolarizing pulses (e.g., to -10 mV for 10 ms) at a high frequency (e.g., 10 Hz) to induce channel opening and accumulation of block.
-
Measuring the peak current amplitude at the beginning and end of the pulse train to quantify use-dependent inhibition.
-
-
Compound incubation time should be sufficient to reach equilibrium, typically 5-6 minutes.
Data Presentation
Quantitative data for the reference compound Tocainide should be generated and compared to literature values to validate the assay systems. The half-maximal inhibitory concentration (IC50) is a key parameter.
Table 1: IC50 Values of Tocainide on Various Human Voltage-Gated Sodium Channel Subtypes
| Nav Subtype | Assay Type | IC50 (µM) | Reference |
| Cardiac | Radioligand Binding | R-(-)-tocainide: 184 ± 8 | |
| Cardiac | Radioligand Binding | S-(+)-tocainide: 546 ± 37 | |
| Nav1.5 | Automated Electrophysiology | ~200-900 (use-dependent) | [4] |
Note: IC50 values for Tocainide can vary depending on the specific assay conditions, including the voltage protocol used to assess state-dependent block.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Voltage-gated sodium channel states and the mechanism of Tocainide action.
High-Throughput Screening Workflow
Caption: Workflow for a fluorescence-based high-throughput screening assay.
Conclusion
The described fluorescence-based and automated electrophysiology assays provide robust and scalable platforms for the high-throughput screening of novel sodium channel blockers. The use of Tocainide as a reference compound allows for the validation of these assays and provides a benchmark for the characterization of new chemical entities. These detailed protocols serve as a valuable resource for researchers and scientists in the field of drug discovery, facilitating the identification of promising new therapeutics targeting voltage-gated sodium channels.
References
- 1. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 2. NaV1.5 Channel Assay with FLIPR Membrane Potential Assay Kits [moleculardevices.com]
- 3. Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereospecific interaction of tocainide with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating Tocainide Hydrochloride-Induced Neurotoxicity in Cell Culture Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro studies of Tocainide Hydrochloride-induced neurotoxicity.
FAQs: Understanding and Mitigating this compound Neurotoxicity
This section addresses common questions regarding the neurotoxic effects of this compound in cell culture and strategies for their mitigation.
Q1: What is the primary mechanism of action of this compound?
This compound is a class Ib antiarrhythmic agent that primarily functions by blocking voltage-gated sodium channels.[1][2][3][4] By binding to these channels, it inhibits the influx of sodium ions into the cell, thereby stabilizing neuronal membranes and reducing excitability.[3][4] This action is particularly effective in suppressing ectopic ventricular arrhythmias.[1][5]
Q2: What are the suspected mechanisms of this compound-induced neurotoxicity in cell culture?
While direct in vitro neurotoxicity studies on this compound are limited, its known pharmacological profile suggests two primary pathways for neuronal damage in cell culture models:
-
Disruption of Ion Homeostasis: As a sodium channel blocker, high concentrations or prolonged exposure to this compound can lead to a significant disruption of intracellular sodium and calcium balance. This can trigger downstream apoptotic pathways.
-
Mitochondrial Dysfunction: Studies have shown that Tocainide can inhibit mitochondrial ATPase activity.[6] This impairment of mitochondrial function can lead to decreased ATP production, increased production of reactive oxygen species (ROS), and the initiation of the intrinsic apoptotic cascade.
Q3: What are the observable signs of neurotoxicity in cell cultures treated with this compound?
Researchers may observe several indicators of neurotoxicity, including:
-
Reduced cell viability and proliferation.
-
Changes in neuronal morphology, such as neurite retraction or blebbing.
-
Increased markers of apoptosis (e.g., caspase activation, DNA fragmentation).
-
Elevated levels of reactive oxygen species (ROS).
-
Decreased mitochondrial membrane potential.
Q4: What are the general strategies to mitigate drug-induced neurotoxicity in vitro?
General strategies to counteract drug-induced neurotoxicity in cell culture often involve the co-administration of neuroprotective agents.[7] Antioxidants are a primary class of compounds used to combat oxidative stress, a common mechanism of drug toxicity.[7][8][9][10][11] These can include natural compounds like Vitamin E, Vitamin C, resveratrol, and epigallocatechin gallate (EGCG).[7][8][9] Additionally, agents that support mitochondrial function, such as Coenzyme Q10, can be beneficial.[7]
Q5: Which specific antioxidants could be tested to mitigate this compound-induced neurotoxicity?
Based on the likely involvement of oxidative stress, the following antioxidants could be investigated for their neuroprotective effects against this compound:
-
N-acetylcysteine (NAC): A precursor to the endogenous antioxidant glutathione.
-
Vitamin E (α-tocopherol): A potent lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.[9]
-
Resveratrol: A polyphenol with antioxidant and anti-inflammatory properties.[9]
-
Coenzyme Q10: An essential component of the electron transport chain that also acts as a powerful antioxidant.[7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments investigating this compound neurotoxicity.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability assays between replicate wells. | 1. Uneven cell seeding. 2. "Edge effect" in multi-well plates. 3. Inconsistent drug or reagent dispensing. | 1. Ensure a single-cell suspension before seeding and use a consistent pipetting technique. 2. Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity. 3. Calibrate pipettes regularly and ensure thorough mixing of solutions before application. |
| Unexpectedly high levels of cell death in control (vehicle-treated) groups. | 1. Contamination of cell culture (e.g., mycoplasma). 2. Poor cell health prior to the experiment. 3. Toxicity of the vehicle (e.g., DMSO) at the concentration used. | 1. Regularly test cell lines for mycoplasma contamination. 2. Ensure cells are in the logarithmic growth phase and have a high viability before starting the experiment. 3. Perform a vehicle toxicity curve to determine the maximum non-toxic concentration. Keep vehicle concentration consistent across all wells. |
| Lack of a clear dose-dependent toxic effect of this compound. | 1. Incorrect concentration range tested (too high or too low). 2. Insufficient incubation time. 3. The chosen cell line is resistant to this compound's effects. | 1. Conduct a broad-range dose-response study (e.g., from nanomolar to millimolar) to identify the effective concentration range. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure duration. 3. Consider using a different neuronal cell line (e.g., SH-SY5Y, PC12, primary neurons) or a more complex model like 3D brain organoids.[12][13] |
| Inconsistent results with antioxidant co-treatment. | 1. Antioxidant is not stable in the culture medium for the duration of the experiment. 2. The concentration of the antioxidant is not optimal (too low to be effective or too high causing toxicity). 3. The chosen antioxidant does not target the primary neurotoxic pathway of this compound. | 1. Check the stability of the antioxidant under your experimental conditions. Consider more frequent media changes. 2. Perform a dose-response curve for the antioxidant alone to determine its non-toxic range, then test a range of concentrations in co-treatment with this compound. 3. Test a panel of antioxidants with different mechanisms of action. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess this compound-induced neurotoxicity and the efficacy of mitigating agents.
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in a complete culture medium. For mitigation experiments, prepare solutions of this compound with and without the antioxidant of choice. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Incubation: Incubate the cells with the treatments for the desired time (e.g., 6-24 hours).
-
DCFH-DA Staining: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells with PBS and measure the fluorescence (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.
-
Analysis: Express ROS levels as a percentage of the vehicle control.
Visualizations
Inferred Signaling Pathway of this compound-Induced Neurotoxicity
References
- 1. mims.com [mims.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C11H17ClN2O | CID 108173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Tocainide. A review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of procainamide, tocainide and phenytoin on guinea pig cardiac mitochondrial ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotection and antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. premierneurologycenter.com [premierneurologycenter.com]
- 10. Cell culture protection and in vivo neuroprotective capacity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Cell-Type-Specific High Throughput Toxicity Testing in Human Midbrain Organoids [frontiersin.org]
- 13. Evaluation Models & Applications of Drug Neurotoxicity - Creative Biolabs [neuros.creative-biolabs.com]
Overcoming Tocainide Hydrochloride solubility issues for in vivo experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with Tocainide Hydrochloride for in vivo experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when preparing this compound solutions for research purposes.
| Question | Answer |
| My this compound is not dissolving in water at the desired concentration. What should I do? | This compound has a reported water solubility of up to 50 mg/mL, however, achieving this concentration may require assistance.[1][2] Try heating the solution to 37°C and using an ultrasonic bath to aid dissolution.[1][3] If solubility issues persist, consider using a different solvent system. |
| What alternative solvents can I use for in vivo administration? | For in vivo experiments, several solvent systems can be employed. A common approach involves a mixture of Dimethyl Sulfoxide (DMSO), PEG300, Tween-80, and saline.[2] Another option is a formulation with DMSO and a solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.[2] Corn oil can also be used as a vehicle.[2] The choice of solvent will depend on your specific experimental design and animal model. |
| I've prepared a stock solution in DMSO. How should I store it? | Stock solutions of this compound in DMSO should be stored at -20°C for up to one month or -80°C for up to six months.[1][4][5][6] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4][6] |
| My this compound solution is cloudy after preparation. What could be the cause? | Cloudiness, or precipitation, can occur if the solubility limit is exceeded or if the solution cools down too quickly after heating. Ensure you are within the known solubility limits for your chosen solvent system. If you heated the solution, allow it to cool to room temperature gradually. If precipitation persists, you may need to adjust the solvent ratios or lower the final concentration of this compound. |
| Is it necessary to filter the this compound solution before in vivo use? | Yes, it is highly recommended to sterilize your final working solution by filtering it through a 0.22 µm filter before administration to animals.[4] This is a critical step to ensure the sterility of the injectate and prevent potential infections. |
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Solubility | Notes |
| Water | 50 mg/mL (218.61 mM) | May require ultrasonication and heating to 37°C to achieve.[1][2] |
| DMSO | 125 mg/mL (546.52 mM) | May require ultrasonication to achieve.[1][2] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL (9.09 mM) | A clear solution can be achieved at this concentration.[2] |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (9.09 mM) | A clear solution can be achieved at this concentration.[2] |
| 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL (9.09 mM) | A clear solution can be achieved at this concentration.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Intravenous (IV) Injection
This protocol describes the preparation of a this compound solution using a co-solvent system suitable for intravenous administration in animal models.
Materials:
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This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
PEG300, sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes
-
Pipettes and sterile filter tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required amounts: Determine the total volume of the final solution and the desired final concentration of this compound. Calculate the mass of this compound and the volume of each solvent required based on the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
Dissolve this compound in DMSO: In a sterile conical tube, add the calculated volume of DMSO to the pre-weighed this compound powder. Vortex thoroughly until the powder is completely dissolved.
-
Add PEG300: Add the calculated volume of PEG300 to the DMSO solution. Vortex until the solution is homogeneous.
-
Add Tween-80: Add the calculated volume of Tween-80 to the mixture. Vortex until the solution is clear and uniform.
-
Add Saline: Slowly add the calculated volume of sterile saline to the mixture while vortexing. Continue to vortex until the final solution is clear and free of any precipitates.
-
Sterile Filtration: Draw the final solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and filter the solution into a new sterile tube.
-
Storage: Use the freshly prepared solution immediately. If short-term storage is necessary, store at 4°C and use within 24 hours. For longer-term storage, aliquots can be stored at -20°C, though stability should be validated.[1][4][5][6]
Visualizations
Signaling Pathway of this compound
This compound is a Class IB antiarrhythmic agent that primarily acts by blocking voltage-gated sodium channels in cardiac cells.[7][8] This action is particularly effective in ischemic or damaged myocardial tissue.[7]
Caption: Mechanism of action of this compound.
Experimental Workflow for this compound Solution Preparation
This workflow outlines the key steps for preparing a this compound solution for in vivo experiments.
Caption: Workflow for preparing this compound solution.
References
- 1. glpbio.com [glpbio.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. What is this compound used for? [synapse.patsnap.com]
Optimizing Tocainide Hydrochloride concentration to avoid off-target effects in electrophysiology
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for optimizing the use of Tocainide Hydrochloride in electrophysiology experiments, with a focus on maintaining on-target specificity and avoiding off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in electrophysiology?
A1: this compound is a Class Ib antiarrhythmic agent. Its primary mechanism is the voltage- and frequency-dependent blockade of fast sodium channels, with a particular affinity for the cardiac sodium channel, Nav1.5 (encoded by the SCN5A gene).[1] Tocainide preferentially binds to the inactivated state of the sodium channel, which means its blocking effect is more pronounced in rapidly firing cells (a property known as "use-dependence").[1][2] By blocking these channels, Tocainide reduces the rate of depolarization (Phase 0) of the cardiac action potential, thereby slowing conduction velocity, especially in depolarized or ischemic tissue.[2][3]
Q2: What is a typical therapeutic concentration range for this compound in experiments?
A2: The therapeutic plasma concentration in clinical settings ranges from 3.5 µg/mL to 11.0 µg/mL. Given this compound's molecular weight of 228.72 g/mol , this translates to an approximate experimental concentration range of 15 µM to 48 µM . It is crucial to perform a concentration-response curve in your specific experimental system to determine the optimal concentration for achieving the desired on-target effect.
Q3: What are the known on-target and potential off-target ion channels affected by Tocainide?
A3:
-
On-Target: The primary target is the fast voltage-gated sodium channel, particularly Nav1.5 in cardiomyocytes.[1]
-
Potential Off-Targets: Tocainide, like its analog lidocaine, can produce dose-dependent decreases in potassium conductance .[1][2] While its affinity for potassium channels like hERG is expected to be low, this should be verified at higher concentrations.[4] Effects on L-type calcium channels (Cav1.2) are not well-characterized but should be considered, as interactions with calcium channel blockers have been noted clinically.[3]
Troubleshooting Guide: Identifying & Mitigating Off-Target Effects
This guide addresses common unexpected electrophysiological results when using Tocainide and provides steps to identify and resolve them.
Issue 1: Unexpected Prolongation of the Action Potential Duration (APD)
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Possible Cause: This effect is not typical for a Class Ib agent and strongly suggests an off-target blockade of repolarizing potassium channels, such as the hERG channel (I_Kr_) or other delayed rectifiers (I_Ks_, I_Kur_).[5] While Tocainide's structural analog, lidocaine, has a very low affinity for hERG, individual cell systems and higher concentrations may reveal this off-target effect.[4]
-
Troubleshooting Steps:
-
Confirm Concentration: Verify the final concentration of your Tocainide working solution.
-
Isolate Potassium Currents: Perform voltage-clamp experiments specifically designed to measure key potassium currents. The most critical one to assess for proarrhythmic risk is the hERG current.[6][7]
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Determine IC50: If a block is observed, perform a full concentration-response analysis to determine the IC50 for the off-target channel.
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Optimize Concentration: Adjust the Tocainide concentration to a level that maximizes Nav1.5 block while minimizing the effect on potassium channels. A significant separation between the on-target and off-target IC50 values indicates a viable therapeutic window.
-
Issue 2: Weaker-Than-Expected Sodium Channel Block
-
Possible Cause: The use-dependent nature of Tocainide means its blocking efficacy is highly dependent on the stimulation protocol and the health of the cell.[1][2]
-
Troubleshooting Steps:
-
Assess Cell Health: Ensure a stable resting membrane potential. Cells that are significantly depolarized at rest will have a higher proportion of inactivated sodium channels, which can alter the baseline block.
-
Implement a Stimulation Protocol: Do not rely on single pulses from a hyperpolarized resting potential. Apply a train of depolarizing pulses (e.g., 5-10 Hz) to accumulate the use-dependent block before measuring the steady-state effect.
-
Check Solution Integrity: Prepare fresh Tocainide solutions daily. Ensure complete dissolution and accurate dilution.
-
Issue 3: Unexpected Changes in Contractility or Calcium Transients
-
Possible Cause: While not its primary mechanism, high concentrations of Tocainide could potentially modulate L-type calcium channels (I_Ca,L_), affecting excitation-contraction coupling.
-
Troubleshooting Steps:
-
Isolate Calcium Currents: Using voltage-clamp, apply a protocol to specifically measure I_Ca,L_ (e.g., depolarizing steps from a holding potential of -40 mV to inactivate sodium channels).
-
Correlate with Functional Assays: If available, use calcium imaging techniques to directly observe changes in calcium transient amplitude and kinetics in the presence of Tocainide.
-
Evaluate Selectivity: Determine the concentration at which any calcium channel effects occur and compare it to the concentration required for the desired sodium channel block.
-
Quantitative Data and Experimental Protocols
Data Presentation
Direct IC50 values for Tocainide are not consistently reported across a wide range of channels. The table below provides IC50 values for its structural analog, lidocaine, and other Class I antiarrhythmics to offer a point of comparison for on-target potency and off-target liability. It is strongly recommended that researchers empirically determine the IC50 for Tocainide in their specific expression system.
Table 1: Comparative IC50 Values of Class I Antiarrhythmics on Cardiac Ion Channels
| Drug | Class | Primary Target: Nav1.5 (Peak Current) | Key Off-Target: hERG (I_Kr_) |
| Tocainide | Ib | Requires experimental determination | Requires experimental determination (Expected to be low potency) |
| Lidocaine | Ib | ~35-200 µM (Varies with protocol)[8] | >260 µM[4] |
| Mexiletine | Ib | 47.0 ± 5.4 µM[9] | 42.8 ± 4.4 µM[10] |
| Flecainide | Ic | 5.5 ± 0.8 µM[9] | 1.49 - 3.91 µM[4][11] |
| Quinidine | Ia | 28.9 ± 2.2 µM[9] | 0.41 ± 0.04 µM[4] |
Note: IC50 values can vary significantly based on experimental conditions (e.g., temperature, voltage protocol, expression system).
Experimental Protocols
The following are detailed, standardized voltage-clamp methodologies for assessing on-target and key off-target effects.
Protocol 1: Assessing On-Target Block of Peak Nav1.5 Current
This protocol is adapted from FDA recommendations for cardiac safety studies.[12][13]
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Cell System: Use a mammalian cell line (e.g., HEK293) stably expressing human Nav1.5.
-
Solutions:
-
External (in mM): 130 NaCl, 10 HEPES, 4 CsCl, 1 MgCl2, 2 CaCl2, 10 Dextrose; pH 7.4 with NaOH.
-
Internal (in mM): 130 CsCl, 7 NaCl, 1 MgCl2, 5 HEPES, 5 EGTA, 5 MgATP, 0.4 TrisGTP; pH 7.2 with CsOH.
-
-
Voltage-Clamp Protocol:
-
Maintain a holding potential (V_hold_) of -120 mV to ensure channels are in the resting state.
-
Apply a brief (e.g., 20 ms) depolarizing test pulse to -10 mV to elicit the peak inward sodium current.[14]
-
Repeat this pulse at a low frequency (e.g., 0.1 Hz) to establish a stable baseline current.
-
To assess use-dependent block , after establishing baseline, increase the pulse frequency to 5-10 Hz for a set duration (e.g., 10-15 seconds) before measuring the peak current again.
-
-
Data Acquisition:
-
Apply series resistance compensation.
-
Measure the peak inward current amplitude before and after compound application.
-
At the end of the experiment, apply 30 µM Tetrodotoxin (TTX) to confirm the measured current is from voltage-gated sodium channels.[12]
Protocol 2: Assessing Off-Target Block of hERG (I_Kr_) Current
This protocol is designed to measure the characteristic hERG tail current, which is the primary indicator of channel function and drug block.[6][15]
-
Cell System: Use a mammalian cell line (e.g., HEK293, CHO) stably expressing the human hERG channel.
-
Voltage-Clamp Protocol:
-
Maintain a holding potential (V_hold_) of -80 mV.
-
Apply a depolarizing step to +20 mV for 1-2 seconds. This step activates and then inactivates the hERG channels.
-
Immediately repolarize the membrane to -50 mV for 1-2 seconds. This repolarizing step removes inactivation and allows the channels to briefly open before closing, generating a large outward "tail" current.
-
Repeat this protocol at a steady interval (e.g., every 10-15 seconds) to achieve a stable baseline.
-
-
Data Analysis:
-
Measure the peak amplitude of the tail current at -50 mV.
-
Apply different concentrations of Tocainide and measure the steady-state reduction in the tail current amplitude to determine the percent inhibition and calculate the IC50.
-
Visualizations
Signaling & Logic Diagrams
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tocainide | C11H16N2O | CID 38945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Recording hERG potassium currents and assessing the effects of compounds using the whole-cell patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 8. sophion.com [sophion.com]
- 9. researchgate.net [researchgate.net]
- 10. Increased sodium channel use-dependent inhibition by a new potent analogue of tocainide greatly enhances in vivo antimyotonic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. fda.report [fda.report]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]
Technical Support Center: Tocainide Hydrochloride-Induced Cytotoxicity in iPSC-Derived Cardiomyocytes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Tocainide Hydrochloride-induced cytotoxicity in induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how might it lead to cytotoxicity in iPSC-CMs?
A1: this compound is a Class Ib antiarrhythmic agent that primarily functions by blocking cardiac sodium channels, particularly in their open or inactive states.[1][2][3] This action decreases the influx of sodium ions during depolarization, stabilizing the cell membrane and reducing excitability, which is therapeutic for ventricular arrhythmias.[1][2] However, at cytotoxic concentrations, this sodium channel blockade can disrupt normal cardiac electrophysiology. Furthermore, studies in guinea pig cardiac mitochondria have shown that tocainide inhibits mitochondrial ATPase activity, suggesting that mitochondrial dysfunction could be a key contributor to its cytotoxic effects.[4]
Q2: My iPSC-CMs show reduced viability after treatment with this compound. What are the potential underlying cytotoxic mechanisms I should investigate?
A2: Reduced viability in iPSC-CMs following this compound treatment can stem from several mechanisms. Based on its known effects and general principles of drug-induced cardiotoxicity, you should consider investigating:
-
Mitochondrial Dysfunction: Tocainide has been shown to inhibit mitochondrial ATPase, which can lead to decreased ATP production, increased production of reactive oxygen species (ROS), and the initiation of apoptotic pathways.[4]
-
Electrophysiological Disruption: As a sodium channel blocker, high concentrations of Tocainide can lead to severe disruptions in action potential, causing arrhythmias and cellular stress.[1][5]
-
Calcium Dysregulation: Alterations in sodium gradients due to channel blockade can indirectly affect calcium handling through the sodium-calcium exchanger, potentially leading to calcium overload and subsequent cell death.
-
Oxidative Stress: Mitochondrial dysfunction is a major source of ROS. An imbalance between ROS production and the cell's antioxidant capacity can lead to damage of lipids, proteins, and DNA, contributing to cytotoxicity.
Q3: Are there any known strategies to mitigate this compound-induced cytotoxicity in iPSC-CMs?
A3: While specific strategies for Tocainide are not extensively documented in iPSC-CMs, general approaches to reduce drug-induced cardiotoxicity can be adapted. These include:
-
Co-treatment with Antioxidants: Given the potential for oxidative stress, co-administration of antioxidants like N-acetylcysteine (NAC) or Vitamin E could be explored to see if they rescue the cytotoxic phenotype.
-
Mitochondrial Protectants: Compounds that support mitochondrial function, such as coenzyme Q10 or L-carnitine, might offer protective effects.
-
Calcium Channel Blockers: If calcium dysregulation is identified as a key mechanism, careful co-treatment with specific calcium channel blockers could be investigated, though this may also alter the primary electrophysiological effects of Tocainide.
-
Dose and Time Optimization: Reducing the concentration of this compound or the duration of exposure can help identify a therapeutic window with minimal cytotoxicity.
Q4: How can I assess mitochondrial dysfunction in my iPSC-CMs treated with this compound?
A4: Several assays can be employed to evaluate mitochondrial health in your iPSC-CM cultures:
-
Mitochondrial Membrane Potential (ΔΨm) Assays: Using fluorescent dyes like JC-1 or TMRE to measure changes in the mitochondrial membrane potential. A decrease in ΔΨm is an early indicator of mitochondrial dysfunction.
-
ATP Production Assays: Luciferase-based assays can quantify cellular ATP levels to determine if this compound impairs energy production.
-
Mitochondrial Respiration Analysis: Using techniques like Seahorse XF analysis to measure the oxygen consumption rate (OCR) can provide a detailed profile of mitochondrial respiration.
-
Reactive Oxygen Species (ROS) Detection: Probes such as CellROX or DCFDA can be used to measure the levels of intracellular ROS.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity data between experiments.
| Potential Cause | Troubleshooting Step |
| iPSC-CM Maturity and Heterogeneity | Ensure consistent differentiation protocols and use iPSC-CMs at a consistent age post-differentiation for all experiments. Characterize the maturity of your iPSC-CMs using markers like cTnT, MLC2v, and electrophysiological properties. |
| Inconsistent Plating Density | Optimize and standardize the plating density of iPSC-CMs for your specific assay format to ensure a consistent cell number per well. |
| Drug Solution Instability | Prepare fresh this compound solutions for each experiment. Verify the solubility and stability of the drug in your culture medium. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for data collection as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. |
Issue 2: Unexpected pro-arrhythmic events at sub-lethal this compound concentrations.
| Potential Cause | Troubleshooting Step |
| Electrophysiological Perturbation | This may be an expected pharmacological effect of a sodium channel blocker. Use multi-electrode array (MEA) or calcium imaging to characterize the nature of the arrhythmia (e.g., early afterdepolarizations, delayed afterdepolarizations). |
| Immature iPSC-CM Phenotype | The spontaneous beating and ion channel expression of immature iPSC-CMs can make them more susceptible to drug-induced arrhythmias. Use maturation protocols (e.g., prolonged culture, electrical stimulation, hormonal treatments) to obtain more adult-like cardiomyocytes. |
| Culture Conditions | Ensure optimal culture conditions (temperature, CO2, humidity) as fluctuations can stress the cells and increase their susceptibility to arrhythmogenic effects. |
Issue 3: No significant cytotoxicity observed even at high concentrations of this compound.
| Potential Cause | Troubleshooting Step |
| Short Drug Incubation Time | Some cytotoxic effects may only manifest after prolonged exposure. Consider extending the incubation time with this compound (e.g., 48-72 hours). |
| Insensitive Cytotoxicity Assay | The chosen cytotoxicity assay (e.g., MTT) may not be sensitive enough. Consider using a more sensitive assay like a live/dead stain (e.g., Calcein AM/Ethidium Homodimer-1) or measuring the release of lactate dehydrogenase (LDH). |
| High Cellular Resistance | The specific iPSC line you are using may have a higher resistance to this particular compound. If possible, test the drug on iPSC-CMs derived from different donor lines. |
| Drug Inactivation | This compound may be metabolized or degraded in your culture system over time. Consider a media change with a fresh drug solution during prolonged incubations. |
Data Presentation
Table 1: Reported Effects of Tocainide on Mitochondrial Function
| Parameter | Model System | Concentration Range | Observed Effect | Reference |
| Mitochondrial ATPase Activity | Guinea Pig Heart Preparations | 1.0 nM - 500 mM | Inhibition | [4] |
| IC20 | Guinea Pig Heart Preparations | 9.4 +/- 0.7 µM | Inhibition of ATPase Activity | [4] |
| IC50 | Guinea Pig Heart Preparations | 5.2 +/- 0.4 mM | Inhibition of ATPase Activity | [4] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using a Luminescence-based ATP Assay
-
Cell Plating: Plate iPSC-CMs in a white, clear-bottom 96-well plate at a density optimized for your cell line to achieve a confluent monolayer. Culture for at least 48 hours to allow recovery and resumption of spontaneous beating.
-
Drug Treatment: Prepare serial dilutions of this compound in pre-warmed culture medium. Remove the old medium from the cells and add the drug-containing medium. Include vehicle-only wells as a negative control and a positive control for cytotoxicity (e.g., a high concentration of a known cardiotoxic drug like doxorubicin).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
ATP Measurement: Allow the plate to equilibrate to room temperature for approximately 30 minutes. Add a volume of a commercially available ATP detection reagent (e.g., CellTiter-Glo®) equal to the volume of culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Let the plate incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal of the treated wells to the vehicle control wells to determine the percentage of cell viability.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
-
Cell Plating: Plate iPSC-CMs in a black, clear-bottom 96-well plate suitable for fluorescence microscopy or plate reader analysis.
-
Drug Treatment: Treat the cells with various concentrations of this compound and controls as described in Protocol 1.
-
JC-1 Staining: At the end of the treatment period, remove the drug-containing medium and wash the cells once with pre-warmed PBS. Add fresh culture medium containing the JC-1 dye (typically 5 µg/mL) to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells twice with PBS or culture medium to remove excess dye.
-
Data Acquisition: Measure the fluorescence using a fluorescence plate reader or microscope. For healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (excitation ~585 nm, emission ~590 nm). In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (excitation ~514 nm, emission ~529 nm).
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization and dysfunction.
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Tocainide | C11H16N2O | CID 38945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effects of procainamide, tocainide and phenytoin on guinea pig cardiac mitochondrial ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Validation & Comparative
Tocainide Hydrochloride Versus Lidocaine: A Comparative Analysis of Ventricular Tachycardia Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tocainide Hydrochloride and Lidocaine, two Class IB antiarrhythmic agents, in their efficacy and safety for the suppression of ventricular tachycardia (VT). The following sections present quantitative data from comparative clinical studies, detailed experimental protocols representative of those studies, and a visualization of the drugs' shared signaling pathway.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from comparative studies of this compound and Lidocaine in the treatment of ventricular arrhythmias.
Table 1: Efficacy in Suppression of Ventricular Arrhythmias
| Efficacy Endpoint | This compound | Lidocaine | Study Reference |
| Suppression of Single Premature Ventricular Complexes (PVCs) | |||
| >50% Reduction | 40% (6 of 15 patients) | 36% (5 of 14 patients) | Mohiuddin et al., 1987[1] |
| >75% Reduction | 40% (6 of 15 patients) | 57% (8 of 14 patients) | Mohiuddin et al., 1987[1] |
| >80% Reduction | 94% of patients | 75% of patients | Study on postcardiac surgery patients[2] |
| Suppression of Paired PVCs (Couplets) | |||
| >90% Reduction | 69% (9 of 13 patients) | 54% (6 of 11 patients) | Mohiuddin et al., 1987[1] |
| Complete Elimination | Achieved in all patients | Achieved in all patients | Study on postcardiac surgery patients[2] |
| Suppression of Ventricular Tachycardia (VT) | |||
| Total Abolition | 45% (5 of 11 patients) | 33% (2 of 6 patients) | Mohiuddin et al., 1987[1] |
| Complete Elimination | Achieved in all patients | Achieved in all patients | Study on postcardiac surgery patients[2] |
| Overall Success (>80% PVC suppression and elimination of complex arrhythmias) | 71% of patients | 59% of patients | Study on postcardiac surgery patients[2] |
Table 2: Safety and Adverse Effects
| Adverse Effect Profile | This compound | Lidocaine | Study Reference |
| Incidence of Adverse Reactions | 53% (8 of 15 patients) experienced 11 adverse reactions. | 86% (12 of 14 patients) experienced 17 adverse reactions. | Mohiuddin et al., 1987[1] |
| Dose-Limiting Adverse Effects | 4 patients | 4 patients | Mohiuddin et al., 1987[1] |
| Reported Side Effects in another study | 10 patients reported moderate side-effects. | 13 patients reported moderate side-effects, leading to discontinuation in 5 and dose reduction in 4. | Rehnqvist et al., 1983[3] |
| Adverse Effects in Postcardiac Surgery Patients | Negligible | One patient developed diaphoresis. | Study on postcardiac surgery patients[2] |
Experimental Protocols
The following methodologies are representative of the key experiments conducted in the comparative studies cited.
Double-Blind, Randomized, Parallel-Group Clinical Trial for Chronic Ventricular Arrhythmias
-
Patient Population: Patients with chronic, stable ventricular arrhythmias, documented by 24-hour ambulatory electrocardiography (Holter monitoring).
-
Inclusion Criteria:
-
Presence of >30 ventricular premature complexes (VPCs) per hour.
-
Episodes of paired VPCs or non-sustained ventricular tachycardia.
-
-
Exclusion Criteria:
-
Acute myocardial infarction within the preceding 3 months.
-
Unstable angina.
-
Cardiogenic shock.
-
Second- or third-degree atrioventricular block without a pacemaker.
-
Known hypersensitivity to amide-type local anesthetics.
-
-
Drug Administration:
-
Tocainide Group: Intravenous administration.
-
Lidocaine Group: Intravenous administration.
-
Specific dosing regimens were determined by the study protocol, often involving a loading dose followed by a maintenance infusion[2].
-
-
Efficacy Evaluation:
-
Continuous 24-hour Holter monitoring was performed before and during drug infusion.
-
Arrhythmia frequency was quantified, including single VPCs, paired VPCs, and runs of ventricular tachycardia.
-
Antiarrhythmic efficacy was defined based on predefined criteria, such as a ≥50% reduction in single VPC frequency, a ≥90% reduction in paired VPCs, and the complete abolition of ventricular tachycardia[1].
-
-
Safety Monitoring:
-
Continuous electrocardiographic monitoring for proarrhythmic effects, such as new or worsened ventricular arrhythmias or significant conduction disturbances.
-
Frequent monitoring of vital signs (blood pressure, heart rate).
-
Regular assessment for adverse effects through patient interviews and clinical examination.
-
Electrophysiological Studies (EPS) with Programmed Ventricular Stimulation
-
Objective: To assess the inducibility of ventricular tachycardia and the effect of the study drugs on electrophysiological parameters.
-
Patient Preparation:
-
Patients were studied in a post-absorptive state.
-
All antiarrhythmic medications were discontinued for at least five half-lives prior to the study.
-
-
Catheter Placement:
-
Multipolar electrode catheters were inserted percutaneously via the femoral vein and positioned in the right atrium, His bundle region, and right ventricular apex and outflow tract.
-
-
Programmed Ventricular Stimulation Protocol:
-
Ventricular stimulation was performed using a programmable stimulator with pulses of 2 ms duration at twice the diastolic threshold.
-
A drive train of eight beats at a fixed cycle length (e.g., 600 ms and 400 ms) was delivered, followed by the introduction of one, two, or three extrastimuli.
-
The coupling interval of the extrastimuli was progressively shortened until ventricular refractoriness was reached or sustained ventricular tachycardia was induced.
-
-
Endpoint: The primary endpoint was the induction of sustained monomorphic ventricular tachycardia. The reproducibility of the induced tachycardia was also assessed.
-
Drug Testing: The stimulation protocol was repeated after the administration of either Tocainide or Lidocaine to evaluate the drug's ability to prevent the induction of ventricular tachycardia.
Signaling Pathway and Experimental Workflow
Mechanism of Action of Class IB Antiarrhythmics
Tocainide and Lidocaine are Class IB antiarrhythmic agents that exert their effects by blocking voltage-gated sodium channels in the cardiac myocytes. Their primary action is to shorten the action potential duration and the effective refractory period in normal cardiac tissue, while having a more pronounced effect on ischemic or depolarized cells, where they selectively suppress abnormal automaticity and re-entrant activity.
Caption: Mechanism of action for Tocainide and Lidocaine.
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates the typical workflow for a clinical trial comparing the efficacy of Tocainide and Lidocaine in suppressing ventricular tachycardia.
References
- 1. Results and efficiency of programmed ventricular stimulation with four extrastimuli compared with one, two, and three extrastimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 3. [Anti-arrhythmic effect of tocainide (lidocaine congener) on ventricular arrhythmias (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereospecific Antiarrhythmic Activity of R- and S-Tocainide Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the R- and S-enantiomers of tocainide, a class Ib antiarrhythmic agent. The information presented is supported by experimental data to highlight the stereospecific differences in their pharmacodynamic and pharmacokinetic profiles.
Tocainide, an analog of lidocaine, was developed as an orally active antiarrhythmic drug for the treatment of ventricular arrhythmias.[1] Like other class Ib agents, its primary mechanism of action is the blockade of voltage-gated sodium channels in cardiac myocytes, which is more pronounced in ischemic tissue.[2][3] Tocainide possesses a chiral center, leading to the existence of two enantiomers: R-(-)-tocainide and S-(+)-tocainide.[4] Research has demonstrated that the antiarrhythmic properties of tocainide are stereospecific, with the R-enantiomer exhibiting greater potency.[1][4]
Quantitative Comparison of R- and S-Tocainide
The following tables summarize the key quantitative data comparing the antiarrhythmic efficacy, sodium channel affinity, and electrophysiological effects of the R- and S-enantiomers of tocainide.
| Parameter | R-(-)-Tocainide | S-(+)-Tocainide | Racemic (SR)-Tocainide | Placebo | Reference |
| Antiarrhythmic Efficacy (in vivo canine model) | |||||
| Prevention of Arrhythmia | 5 out of 6 dogs | 4 out of 6 dogs | 3 out of 6 dogs | 0 out of 6 dogs (2 died) | [5] |
| Mean Effective Dose | 9.0 mg/kg | 7.1 mg/kg | 21.3 mg/kg | N/A | [5] |
| Mortality | 0 out of 6 dogs | 1 out of 6 dogs | 2 out of 6 dogs | 2 out of 6 dogs | [5] |
| Sodium Channel Binding Affinity (in vitro) | |||||
| IC50 (Inhibition of [3H]batrachotoxin benzoate binding) | 184 ± 8 µM | 546 ± 37 µM | N/A | N/A | [6] |
| Electrophysiological Effects (in vitro rabbit heart) | |||||
| Increase in Interventricular Conduction Time | 10 ± 5 msec (at 75 µM) | 4 ± 1 msec (at 150 µM) | N/A | N/A | [6] |
Table 1: Comparative Antiarrhythmic Efficacy and Electrophysiological Effects of Tocainide Enantiomers.
| Parameter | R-(-)-Tocainide | S-(+)-Tocainide | Reference |
| Pharmacokinetics (in humans) | |||
| Clearance | 9.31 L/h | 6.25 L/h | [7] |
| Elimination Half-life | 9-14 hours | 13-20 hours | [4] |
Table 2: Comparative Pharmacokinetic Parameters of Tocainide Enantiomers.
Experimental Protocols
Programmed Electrical Stimulation in a Conscious Canine Arrhythmia Model
This in vivo model is utilized to assess the antiarrhythmic efficacy of compounds against ventricular tachycardia.
-
Animal Model: Conscious dogs, 7-30 days after coronary artery ligation to induce a myocardial infarction, which serves as a substrate for ventricular arrhythmias.[5]
-
Arrhythmia Induction: Programmed electrical stimulation is performed using up to three extrastimuli to induce sustained ventricular tachycardia.[5]
-
Drug Administration: The tocainide enantiomers (R, S) and the racemic mixture are administered intravenously.
-
Efficacy Assessment: The primary endpoints are the abolishment of sustained ventricular tachycardia, prevention of nonsustained ventricular tachycardia, and protection against ventricular fibrillation leading to death.[5] The mean effective dose required to prevent the arrhythmia is determined.
-
Electrophysiological Monitoring: Electrocardiogram (ECG) parameters such as PR interval, QRS duration, and corrected QT interval are monitored throughout the study.
Radioligand Binding Assay for Cardiac Sodium Channel Affinity
This in vitro assay measures the binding affinity of the tocainide enantiomers to the cardiac sodium channel.
-
Preparation: Freshly isolated cardiac myocytes are used as the source of cardiac sodium channels.[6]
-
Radioligand: [3H]batrachotoxinin benzoate, a ligand that binds to the sodium channel, is used.
-
Competitive Binding: The myocytes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled tocainide enantiomers (R and S).
-
Separation: The bound radioligand is separated from the unbound radioligand via filtration.
-
Quantification: The radioactivity of the bound ligand is measured.
-
Data Analysis: The concentration of the enantiomer that inhibits 50% of the radioligand binding (IC50) is calculated to determine the binding affinity. A lower IC50 value indicates a higher binding affinity.[6]
Signaling Pathway and Experimental Workflow
The antiarrhythmic action of tocainide is a direct consequence of its interaction with the voltage-gated sodium channels in cardiomyocytes. The following diagram illustrates this mechanism.
References
- 1. Stereospecific interaction of tocainide with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Antiarrhythmic efficacy, pharmacokinetics and clinical safety of tocainide in convalescent myocardial infarction patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiarrhythmic actions of tocainide in canine models of previous myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of tocainide enantiomers on experimental arrhythmias produced by programmed electrical stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disposition of (R,S)-tocainide. Some stereoselective aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ring and link requirements for tocainide binding to the class I antiarrhythmic drug receptor on rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tocainide Hydrochloride and Flecainide on Cardiac Conduction in Dogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological effects of Tocainide Hydrochloride and Flecainide on cardiac conduction in canine models. The information presented is collated from various experimental studies to offer a comprehensive overview for research and drug development purposes.
Data Presentation: Quantitative Effects on Cardiac Conduction
The following table summarizes the quantitative effects of this compound and Flecainide on key cardiac conduction parameters in dogs, as reported in various preclinical studies.
| Electrophysiological Parameter | This compound | Flecainide |
| Heart Rate | Minimal effect at normal heart rates.[1] | Can significantly prolong sinus cycle length (decrease heart rate).[2] |
| PR Interval | Slight increase. | Significant, dose-dependent prolongation.[3] |
| QRS Duration | Very slight effects on QRS duration.[4] | Significant, dose-dependent prolongation.[5] |
| QT Interval | Shortens the action potential duration (APD), which can lead to a shorter QT interval.[4] | Lengthens the action potential duration in ventricular muscle, potentially prolonging the QT interval.[6] |
| His-ventricular (H-V) Interval | Minimal effect. | Marked, dose-dependent prolongation.[2] |
| Effective Refractory Period (ERP) | Shortens ERP at longer cycle lengths; no significant effect at shorter cycle lengths.[1] | Prolongs ERP in atrial and ventricular tissue.[2][7] |
| Conduction Velocity | Depresses conduction, particularly in ischemic tissue and at faster heart rates.[1] | Significantly depresses conduction velocity in both normal and infarcted myocardium.[7][8] |
Experimental Protocols
The data presented in this guide are derived from studies employing various experimental models in dogs. Below are detailed methodologies for key experiments cited.
In Vivo Electrophysiological Studies
-
Animal Model: Anesthetized, open-chest dogs are commonly used. Myocardial infarction models are often created by ligating a coronary artery, such as the left anterior descending coronary artery, to study the effects of the drugs on both normal and ischemic tissue.[1][7]
-
Drug Administration: this compound and Flecainide are typically administered intravenously as a bolus followed by a continuous infusion to achieve and maintain therapeutic plasma concentrations.[5][9] Dosages vary between studies, for example, Flecainide has been administered at 1.5 mg/kg followed by a 2.5 mg/kg infusion.[5]
-
Electrophysiological Recordings: Standard intracardiac electrophysiological techniques are employed. Catheter electrodes are positioned in the atria, His bundle region, and ventricles to record electrical activity. Surface electrocardiograms (ECG) are also monitored. Epicardial mapping with multi-electrode arrays can be used to assess conduction velocity and patterns of activation.[7][8]
-
Pacing Protocols: Programmed electrical stimulation with varying cycle lengths is used to assess parameters such as effective refractory periods and the induction of arrhythmias.
In Vitro Microelectrode Studies
-
Tissue Preparation: Canine cardiac Purkinje fibers or ventricular muscle tissue are dissected and superfused in a tissue bath with Tyrode's solution, maintained at a constant temperature and oxygenation.
-
Drug Application: Tocainide or Flecainide is added to the superfusate at various concentrations.
-
Electrophysiological Recordings: Standard glass microelectrodes are used to impale individual cardiac cells and record transmembrane action potentials. Parameters such as the maximum upstroke velocity (Vmax), action potential duration (APD), and effective refractory period (ERP) are measured.[1][4]
Signaling Pathways and Mechanisms of Action
This compound and Flecainide are both classified as Class I antiarrhythmic agents, meaning they primarily exert their effects by blocking voltage-gated sodium channels in the heart. However, they belong to different subclasses (Ib for Tocainide and Ic for Flecainide), which accounts for their distinct electrophysiological profiles.
This compound (Class Ib)
Tocainide exhibits a "fast-on, fast-off" binding characteristic to the sodium channel. It has a higher affinity for the inactivated state of the channel, which is more prevalent in depolarized or ischemic tissue.[10][11][12] This selective action on damaged tissue is a key feature of its mechanism.
Figure 1: Signaling pathway for this compound.
Flecainide (Class Ic)
Flecainide demonstrates "slow-on, slow-off" binding kinetics to the sodium channel.[13] It potently blocks the channel in both the open and inactivated states, leading to a marked and prolonged depression of the maximum upstroke velocity (Vmax) of the cardiac action potential.[6][14] This results in significant slowing of conduction throughout the heart.[3][15]
Figure 2: Signaling pathway for Flecainide.
Experimental Workflow
The general workflow for a comparative in vivo electrophysiological study of these two drugs in a canine model is outlined below.
Figure 3: Experimental workflow for comparative analysis.
References
- 1. Electrophysiological effects of tocainide on canine subendocardial Purkinje fibers surviving infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiologic effects of flecainide acetate and its major metabolites in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological effects of a new antiarrhythmic agent, flecainide, on the intact canine heart [pubmed.ncbi.nlm.nih.gov]
- 4. The interaction of cycle length with the electrophysiological effect of lidocaine, tocainide and verapamil on canine Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Effects of flecainide on the electrophysiologic properties of isolated canine and rabbit myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiological effects of flecainide in a canine 7 day old myocardial infarction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Antiarrhythmic actions of tocainide in canine models of previous myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. Tocainide | C11H16N2O | CID 38945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Flecainide - Wikipedia [en.wikipedia.org]
- 14. Modulation of flecainide's cardiac sodium channel blocking actions by extracellular sodium: a possible cellular mechanism for the action of sodium salts in flecainide cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of flecainide's rate-dependent actions on action potential duration in canine atrial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Tocainide Hydrochloride
The following guide provides essential safety and logistical information for the proper disposal of Tocainide Hydrochloride in a laboratory setting. Adherence to these procedural steps is critical for ensuring personnel safety and regulatory compliance.
Regulatory Assessment
Before disposal, a thorough assessment of the waste stream is necessary. This compound is not classified as a controlled substance by the U.S. Drug Enforcement Administration (DEA). However, it is considered a hazardous chemical by the Occupational Safety and Health Administration (OSHA) due to its toxicity.
While not explicitly listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), its properties, specifically its acute oral toxicity, necessitate that it be managed as a hazardous waste.[1][2] Chemical waste generators are responsible for consulting local, state, and national regulations to ensure complete and accurate classification and compliant disposal.[2] Under no circumstances should this compound or its containers be disposed of via sanitary sewer (drain) or in the general trash. [2][3]
Safety and Handling Precautions
All personnel handling this compound waste must use appropriate Personal Protective Equipment (PPE) and adhere to standard safety protocols.
| Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust and splashes. |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | To prevent inhalation of the powdered form.[4] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
Handling Procedures:
-
Wash hands, face, and any exposed skin thoroughly after handling.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.
Disposal Workflow
The disposal of this compound waste must follow a structured and compliant workflow to ensure safety and environmental protection.
Caption: Workflow for the compliant disposal of this compound waste.
Step-by-Step Disposal Protocol
This protocol details the methodology for the collection and disposal of this compound waste.
4.1 Waste Segregation
-
Identify all waste streams containing this compound. This includes:
-
Expired or unused pure chemical (solid powder).
-
Solutions containing this compound.
-
Contaminated labware (e.g., weigh boats, pipette tips, vials, gloves).
-
-
Segregate this compound waste from all other waste streams (e.g., non-hazardous, radioactive, biological) to prevent chemical reactions and ensure proper disposal routing.
4.2 Containerization
-
Select a waste container that is chemically compatible with this compound and any solvents used in solutions. A high-density polyethylene (HDPE) container with a screw-top lid is recommended.
-
The container must be in good condition, with no leaks or damage.[5]
-
Keep the container closed at all times except when adding waste.[5]
4.3 Labeling
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name, "this compound," and list all other components of the waste mixture (e.g., solvents, water) with their approximate percentages.
-
Indicate the relevant hazards (e.g., "Toxic").
4.4 Accumulation and Storage
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
Ensure the storage area is secure, away from drains, and has secondary containment to capture any potential leaks.
4.5 Final Disposal
-
Once the container is full or waste is no longer being generated, arrange for pickup through your institution's Environmental Health & Safety (EH&S) department or a contracted licensed hazardous waste disposal company.[3][6]
-
Do not attempt to treat or neutralize the chemical waste unless you are following a specific, validated, and approved institutional protocol.
-
Maintain all records and manifests provided by the disposal vendor as required by federal and local regulations.
References
- 1. This compound | C11H17ClN2O | CID 108173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. ehs.msstate.edu [ehs.msstate.edu]
- 4. Tocainide = 98 HPLC, solid 71395-14-7 [sigmaaldrich.com]
- 5. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 6. orf.od.nih.gov [orf.od.nih.gov]
Personal protective equipment for handling Tocainide Hydrochloride
This document provides essential safety and logistical information for the handling and disposal of Tocainide Hydrochloride in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe operational conduct.
Hazard Identification and Safety Summary
This compound is classified as harmful if swallowed.[1][2] It is crucial to avoid the formation and inhalation of dust, as well as contact with skin and eyes.[3] The toxicological properties have not been fully investigated, warranting careful handling.[4]
The following table summarizes key quantitative safety data and classifications for this compound.
| Identifier | Information | Source |
| CAS Number | 71395-14-7 | [1][2][3][5] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [1][2] |
| Hazard Statement | H302: Harmful if swallowed | [1][2] |
| Hazard Class | Acute Toxicity 4, Oral | [1][2] |
| Precautionary Statements | P264, P270, P301+P312, P301+P317, P330, P501 | [1][2] |
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment is mandatory when handling this compound. All PPE should be selected based on a thorough risk assessment of the specific procedures being performed.[6]
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4] For tasks with a higher risk of splashing, a face shield should be used in addition to goggles.[6][7]
-
Skin Protection:
-
Gloves: Wear chemical-impermeable gloves, such as nitrile or neoprene.[3] For compounding, administering, or disposing of the substance, wearing two pairs of chemotherapy-grade gloves is recommended.[8] Gloves should be changed regularly or immediately if they are torn, punctured, or contaminated.[8]
-
Gown: A disposable, low-permeability protective gown with a solid front, long sleeves, and tight-fitting cuffs is required to prevent skin exposure.[4][8]
-
-
Respiratory Protection: To avoid the inhalation of dust, a NIOSH/MSHA-approved respirator, such as a dust mask type N95 (US) or a device conforming to European Standard EN 149, should be used, especially when handling the powder form or if adequate ventilation is not available.[2][4]
Operational and Handling Plan
Adherence to a strict operational protocol is essential for safety. The following step-by-step guide outlines the handling process from preparation to disposal.
Step 1: Preparation
-
Conduct a pre-work risk assessment for the specific procedures involving this compound.
-
Ensure a well-ventilated area, such as a chemical fume hood, is used for all handling activities.[3]
-
Locate and verify the functionality of all emergency equipment, including safety showers, eyewash stations, and spill kits.
-
Restrict access to the preparation area to authorized personnel only.[8]
Step 2: Handling the Compound
-
Don the appropriate PPE as specified in Section 2.
-
Handle the substance carefully to avoid the formation of dust and aerosols.[3]
-
Wash hands, face, and any exposed skin thoroughly after handling.[4]
-
Do not eat, drink, or smoke in the area where this compound is handled or stored.[4][8]
Step 3: Post-Handling and Decontamination
-
Decontaminate all work surfaces and equipment after use.
-
Carefully remove PPE, avoiding self-contamination. Disposable PPE must not be reused.[9]
-
Wash hands thoroughly after removing gloves.[8]
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
-
Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes.[4] Remove contaminated clothing.
-
Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[4] Seek medical attention.
-
Inhalation: Move the victim to fresh air.[3][4] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and consult a doctor immediately.[3]
-
Ingestion: If swallowed, rinse the mouth with water.[3][4] Do NOT induce vomiting.[3][4] Call a Poison Control Center or doctor immediately.[3]
-
Accidental Spill or Release:
-
Evacuate personnel to a safe area.[3]
-
Ensure adequate ventilation.[3]
-
Wearing appropriate PPE, prevent further leakage if it is safe to do so.[3]
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[3]
-
Do not let the chemical enter drains.[3]
-
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Waste Disposal: Dispose of contents and containers at an approved waste disposal plant.[4] All disposal practices must be in accordance with appropriate federal, state, and local laws and regulations.
-
Container Disposal: Before discarding an empty container, ensure all identifying labels are scratched out or removed to protect proprietary information.[10] Do not reuse empty containers.
References
- 1. This compound | C11H17ClN2O | CID 108173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ≥98% (HPLC), sodium channel blocker, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. TOCAINIDE - Safety Data Sheet [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. scbt.com [scbt.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. osha.gov [osha.gov]
- 9. pogo.ca [pogo.ca]
- 10. fda.gov [fda.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
